Technical Documentation Center

3,4,7-Trichloro-8-methylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4,7-Trichloro-8-methylquinoline
  • CAS: 1204811-08-4

Core Science & Biosynthesis

Foundational

Introduction: The Synthetic Challenge of Polychlorinated Quinolines

An In-Depth Technical Guide to the Synthesis of 3,4,7-Trichloro-8-methylquinoline for Advanced Research Applications Abstract This technical guide provides a comprehensive, research-level overview of a proposed synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3,4,7-Trichloro-8-methylquinoline for Advanced Research Applications

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 3,4,7-trichloro-8-methylquinoline, a polychlorinated quinoline derivative with potential applications in medicinal chemistry and materials science. Given the absence of a direct, established synthesis in the current literature, this document outlines a rational, multi-step approach designed for researchers, scientists, and drug development professionals. The proposed synthesis leverages the foundational Gould-Jacobs reaction to construct the quinoline core, followed by a series of strategic chlorination steps. Each stage of the synthesis is presented with a detailed explanation of the underlying chemical principles, causality behind experimental choices, and step-by-step protocols derived from analogous, well-documented transformations. This guide is intended to serve as a practical and scientifically rigorous resource for the synthesis of this and structurally related polychlorinated quinolines.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1] The introduction of multiple chlorine substituents onto the quinoline ring can significantly modulate its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and receptor-binding affinity. 3,4,7-Trichloro-8-methylquinoline represents a specific substitution pattern that is not readily accessible through simple chlorination of the parent 8-methylquinoline. Direct electrophilic chlorination of quinolines can be challenging to control and often yields complex mixtures of isomers.[1] Therefore, a more strategic and regioselective synthetic approach is required.

This guide proposes a robust and logical pathway that begins with a substituted aniline to pre-define the substitution pattern on the benzene ring, followed by the construction of the pyridine ring and subsequent chlorinations. This strategy offers a higher degree of control over the final substitution pattern.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule suggests a pathway that disconnects the pyridine ring and the chlorine atoms at the 3 and 4 positions. The core quinoline structure can be assembled using a classic ring-forming reaction, such as the Gould-Jacobs reaction, which is well-suited for the synthesis of 4-hydroxyquinolines.[2] The 4-hydroxy group can then serve as a handle for the introduction of the 4-chloro substituent. The final chlorination at the 3-position presents the most significant challenge and may require specific conditions for selective electrophilic substitution.

The proposed forward synthesis is a four-step process:

  • Gould-Jacobs Reaction: Condensation of 3-chloro-2-methylaniline with diethyl ethoxymethylenemalonate (EMME) to form the quinoline ring system.

  • Saponification and Decarboxylation: Hydrolysis of the resulting ester and subsequent decarboxylation to yield 7-chloro-4-hydroxy-8-methylquinoline.

  • Chlorination of the 4-Position: Conversion of the 4-hydroxy group to a 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Chlorination of the 3-Position: Selective electrophilic chlorination of the 4,7-dichloro-8-methylquinoline intermediate to afford the final product.

G cluster_start Starting Materials cluster_intermediate1 Step 1: Gould-Jacobs Reaction cluster_intermediate2 Step 2: Saponification & Decarboxylation cluster_intermediate3 Step 3: Chlorination (C4) cluster_final Step 4: Chlorination (C3) 3-chloro-2-methylaniline 3-chloro-2-methylaniline Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate 3-chloro-2-methylaniline->Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate Condensation 7-chloro-4-hydroxy-8-methylquinoline 7-chloro-4-hydroxy-8-methylquinoline Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate->7-chloro-4-hydroxy-8-methylquinoline Hydrolysis & Decarboxylation 4,7-dichloro-8-methylquinoline 4,7-dichloro-8-methylquinoline 7-chloro-4-hydroxy-8-methylquinoline->4,7-dichloro-8-methylquinoline POCl₃ 3,4,7-trichloro-8-methylquinoline 3,4,7-trichloro-8-methylquinoline 4,7-dichloro-8-methylquinoline->3,4,7-trichloro-8-methylquinoline Electrophilic Chlorination

Caption: Proposed synthetic pathway for 3,4,7-trichloro-8-methylquinoline.

Detailed Synthetic Protocol

Step 1: Gould-Jacobs Reaction to form Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Causality and Experimental Choices: The Gould-Jacobs reaction is a reliable method for synthesizing 4-hydroxyquinolines from anilines and malonic esters.[2][3] Starting with 3-chloro-2-methylaniline ensures the correct placement of the chloro and methyl groups on the benzene portion of the quinoline ring. The reaction proceeds in two main stages: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization.[4] The use of a high-boiling solvent like diphenyl ether or Dowtherm A is crucial for achieving the high temperatures required for efficient cyclization.[5]

Experimental Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline.

  • After the condensation is complete, remove the ethanol byproduct under reduced pressure.

  • Cyclization: To the crude anilinomethylenemalonate intermediate, add a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A).

  • Heat the mixture to 240-260°C for 30-60 minutes. The cyclization is typically rapid at this temperature.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as hexane or heptane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry to obtain crude ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. The product can be further purified by recrystallization.

Step 2: Saponification and Decarboxylation to Yield 7-chloro-4-hydroxy-8-methylquinoline

Causality and Experimental Choices: The ester group at the 3-position, a consequence of the Gould-Jacobs reaction, is typically removed in a two-step sequence.[2] Saponification with a strong base like sodium hydroxide will hydrolyze the ester to the corresponding carboxylic acid. Subsequent heating of the carboxylic acid, often in the same high-boiling solvent from the previous step, will induce decarboxylation to yield the desired 7-chloro-4-hydroxy-8-methylquinoline.[6]

Experimental Protocol:

  • Saponification: Suspend the crude ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate from Step 1 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Decarboxylation: Place the dried carboxylic acid in a flask with a high-boiling solvent (e.g., diphenyl ether).

  • Heat the mixture to 230-250°C until the evolution of CO₂ ceases (typically 30-60 minutes).

  • Cool the mixture and precipitate the product by adding hexane.

  • Filter the solid, wash with hexane, and dry to obtain 7-chloro-4-hydroxy-8-methylquinoline.

Step 3: Chlorination of the 4-Position to Afford 4,7-dichloro-8-methylquinoline

Causality and Experimental Choices: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation in quinoline chemistry.[7] Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose.[8] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is typically run in excess POCl₃, which also serves as the solvent.

Experimental Protocol:

  • In a fume hood, carefully add 7-chloro-4-hydroxy-8-methylquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium carbonate solution or ammonium hydroxide, until the pH is approximately 8-9.

  • The product will precipitate from the solution. Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude 4,7-dichloro-8-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[6]

Step 4: Selective Chlorination of the 3-Position

Causality and Experimental Choices: This is the most challenging step in the proposed synthesis. The quinoline ring is generally deactivated towards electrophilic substitution by the presence of two chlorine atoms. However, the 3-position is often susceptible to halogenation under specific conditions.[1] A plausible approach is electrophilic chlorination using a suitable chlorinating agent and potentially a Lewis acid catalyst to enhance the electrophilicity of the chlorine source. Reagents such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst, or sulfuryl chloride (SO₂Cl₂) could be explored. This step will likely require experimental optimization to achieve good conversion and selectivity.

Experimental Protocol (Proposed and Requiring Optimization):

  • Dissolve 4,7-dichloro-8-methylquinoline (1.0 equivalent) in a suitable inert solvent, such as dichloromethane or chloroform.

  • Add N-chlorosuccinimide (1.1 equivalents).

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid or a Lewis acid like aluminum chloride.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Gentle heating may be required to initiate the reaction.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy any remaining NCS.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to isolate 3,4,7-trichloro-8-methylquinoline.

Visualization of the Gould-Jacobs Reaction Mechanism

Caption: Mechanism of the Gould-Jacobs reaction.

Quantitative Data Summary of Key Intermediates

Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Physical State
3-chloro-2-methylanilineC₇H₈ClN141.60Liquid/Solid
Diethyl ethoxymethylenemalonate (EMME)C₁₀H₁₆O₅216.23Liquid
7-chloro-4-hydroxy-8-methylquinolineC₁₀H₈ClNO193.63Solid
4,7-dichloro-8-methylquinolineC₁₀H₇Cl₂N212.08Solid
3,4,7-trichloro-8-methylquinoline (Target) C₁₀H₆Cl₃N 246.52 Solid

Conclusion

The synthesis of 3,4,7-trichloro-8-methylquinoline presents a significant synthetic challenge that can be addressed through a well-planned, multi-step sequence. The proposed pathway, centered around the Gould-Jacobs reaction, offers a logical and experimentally feasible approach to constructing this highly functionalized heterocyclic compound. While the initial steps are based on well-established and reliable transformations, the final selective chlorination of the 3-position will likely require careful optimization of reaction conditions. This guide provides a solid foundation for researchers to undertake the synthesis of this and other complex polychlorinated quinolines, enabling further exploration of their potential applications in various scientific fields.

References

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (URL: [Link])

  • Gould–Jacobs reaction - Wikipedia. (URL: [Link])

  • Gould-Jacobs Reaction. (URL: [Link])

  • Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization - PMC. (URL: [Link])

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (URL: [Link])

  • Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization - eScholarship.org. (URL: [Link])

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (URL: [Link])

  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC - NIH. (URL: [Link])

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (URL: [Link])

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])

  • Electrochemically Enabled C7 Functionalization of Quinolines from o-Propynolanilines: Divergent Access to 4,7-Dichloro and 4-Chloro-7-alkyl (aryl) Quinolines - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (URL: [Link])

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (URL: [Link])

  • Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water - Scribd. (URL: [Link])

  • US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google P
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (URL: [Link])

  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (URL: [Link])

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. (URL: [Link])

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (URL: [Link])

Sources

Exploratory

Structural Elucidation and Validation of 3,4,7-Trichloro-8-methylquinoline

Topic: 3,4,7-Trichloro-8-methylquinoline structural elucidation Content Type: In-depth technical guide. A Technical Guide for Medicinal Chemistry & Analytical Development Executive Summary & Strategic Context In the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4,7-Trichloro-8-methylquinoline structural elucidation Content Type: In-depth technical guide.

A Technical Guide for Medicinal Chemistry & Analytical Development

Executive Summary & Strategic Context

In the development of quinoline-based antimalarials and kinase inhibitors, the precise halogenation pattern of the scaffold is critical for Structure-Activity Relationship (SAR) and metabolic stability. 3,4,7-Trichloro-8-methylquinoline (TCMQ) presents a specific elucidation challenge due to the steric crowding of the benzenoid ring and the electronic similarity of the chlorinated positions.

This guide provides a self-validating analytical workflow to unambiguously determine the structure of TCMQ, distinguishing it from common regioisomers (e.g., 3,4,6-trichloro or 3,5,7-trichloro analogs) that frequently arise as impurities during the Gould-Jacobs or Skraup synthesis pathways.

Synthesis Context & Impurity Profile

To understand the structural challenge, one must understand the origin. TCMQ is typically synthesized via the chlorination of 7-chloro-8-methyl-4-quinolone.

  • Primary Route: Cyclization of 2-methyl-3-chloroaniline

    
     7-chloro-8-methyl-4-quinolone 
    
    
    
    Electrophilic chlorination (C3)
    
    
    Deoxychlorination (C4).
  • Critical Isomer Risks:

    • Regioisomer A: 5-chloro-8-methyl derivatives (arising from cyclization directionality issues).

    • Regioisomer B: 6-chloro analogs (arising from starting material impurities).

The analytical protocol below is designed to rule out these specific isomers.

Phase I: Mass Spectrometry (The Gatekeeper)

Before consuming NMR resources, the halogen count must be validated. The chlorine isotope signature (


Cl / 

Cl natural abundance

3:1) creates a distinct "fingerprint" for trichlorinated species.
Protocol 1: Isotope Pattern Verification

Instrument: LC-MS/MS (ESI+ or APCI) or GC-MS (EI). Target Ion:


 (ESI) or 

(EI).
Isotope Peakm/z OffsetTheoretical Intensity (Normalized)Diagnostic Logic
M (Monoisotopic) +0100%

Cl

M+2 +2~96%

Cl


Cl

(High intensity confirms multiple Cl)
M+4 +4~30%

Cl


Cl

M+6 +6~3%

Cl

Stop/Go Decision:

  • PASS: Intensity ratio of M:M+2 is approximately 1:1.

  • FAIL: If M+2 is <35%, you likely have a mono-chloro impurity. If M+2 > M, checking for tetra-chloro species is required.

Phase II: NMR Structural Elucidation (The Core)

This section details the assignment of the


H and 

C architecture.[1] The presence of the 8-methyl group and 3,4,7-trichloro substitution leaves a unique proton signature: one isolated singlet and one ortho-coupled pair .
Experimental Setup
  • Solvent: DMSO-

    
     (Preferred for solubility of planar aromatics) or CDCl
    
    
    
    .
  • Concentration: 10-15 mg in 0.6 mL.

  • Reference: TMS (0.00 ppm).

Proton Assignment Logic ( H NMR)

The molecule has 4 non-exchangeable protons .

PositionMultiplicityChemical Shift (

, ppm)*
Coupling (

, Hz)
Mechanistic Explanation
H-2 Singlet (s)8.90 – 9.10-Most Deshielded. Adjacent to Ring Nitrogen (anisotropic deshielding) and C3-Cl (inductive effect). Lack of coupling confirms C3 is substituted.
H-5 Doublet (d)8.05 – 8.15

Peri-Effect. Deshielded by the lone pair/Cl at C4. Part of an AB system.
H-6 Doublet (d)7.60 – 7.70

Ortho-coupling to H-5. Shielded relative to H-5.
Me-8 Singlet (s)2.70 – 2.85-Benzylic methyl. Shift is characteristic of 8-Me quinolines.

*Note: Shifts are estimates based on substituted quinoline additivity rules [1][2].

The "Silent" Proof (NOESY/ROESY)

The definitive proof of the 3,4,7-substitution pattern lies in what you do NOT see .

  • Experiment: 2D NOESY (Mixing time: 500 ms).

  • Critical Observation:

    • Irradiate Me-8 (2.8 ppm).

    • Look for NOE at H-7 region:

      • Result: NO SIGNAL.

      • Reason: C7 is occupied by Chlorine.[2] If an NOE were observed to an aromatic proton here, the structure would be the 6-chloro isomer (leaving H-7 present).

    • Look for NOE at H-2:

      • Result: NO SIGNAL.

      • Reason: Distance > 5Å.

    • Look for NOE at H-6:

      • Result: NO SIGNAL (or very weak).

      • Reason: Me-8 is adjacent to Cl-7, which blocks the "view" to H-6.

Carbon Skeleton Validation ( C & HMBC)

Use HMBC (Heteronuclear Multiple Bond Correlation) to bridge the quaternary carbons.

  • Key Correlation: The Methyl protons (Me-8) will show a strong 3-bond correlation (

    
    ) to C-7  and C-8a .
    
    • If C-7 is chlorinated, its chemical shift will be

      
       135-140 ppm.
      
    • If C-7 were protonated (isomer error), C-7 would be

      
       120-125 ppm and show a strong HSQC cross-peak. Absence of HSQC at the C-7 shift confirms the C-Cl bond. 
      

Visualization: Elucidation Logic Tree

The following diagram illustrates the decision-making process to rule out isomers using the data above.

ElucidationLogic Start Unknown Chlorinated Quinoline Derivative MS_Check MS Analysis: Isotope Pattern M/M+2 ~ 1:1? Start->MS_Check Count_Cl Confirm 3 Cl atoms MS_Check->Count_Cl Yes Fail_MS STOP: Incorrect Halogenation MS_Check->Fail_MS No NMR_H1 1H NMR: Identify Aromatic Region Count_Cl->NMR_H1 H2_Signal Is H-2 a Singlet? NMR_H1->H2_Signal H5_H6 Are H-5/H-6 an Ortho-Doublet Pair? H2_Signal->H5_H6 Yes (C3 is Cl) Result_Iso1 Isomer: 3,4-dichloro (C3 unsubstituted) H2_Signal->Result_Iso1 No (H-2 is Doublet) NOE_Check NOESY: Me-8 to Aromatics H5_H6->NOE_Check Yes (C5, C6 open) Result_Correct CONFIRMED: 3,4,7-Trichloro-8-methylquinoline NOE_Check->Result_Correct No NOE to H-7 (C7 is Cl) Result_Iso2 Isomer: 6-Chloro (H-7 present) NOE_Check->Result_Iso2 Strong NOE to H-7

Caption: Logic flow for distinguishing the target molecule from common synthetic impurities.

Phase III: Crystallographic Confirmation (Gold Standard)

While NMR provides high confidence, X-ray crystallography is the absolute validation, particularly for establishing the regiochemistry of the chlorine atoms which are electron-dense and scatter X-rays strongly.

Protocol
  • Crystallization: Slow evaporation of a Hexane/Ethyl Acetate (9:1) solution. 4,7-dichloroquinolines typically form needles [3].

  • Refinement: Look for the specific distortion of the ring caused by the steric clash between Cl-7 and Me-8.

  • Validation: The structure should show significant bond angle deformation at C8-C8a-C1 due to the "Buttressing Effect" of the 7-Cl and 8-Me groups.

Summary of Key Chemical Shifts (Reference Table)

Use this table to benchmark your experimental data.

NucleusAssignmentApprox Shift (ppm)Correlation Data (HMBC)

H
H-28.95C-4, C-8a, C-3 (weak)

H
H-58.10C-4, C-7, C-8a

H
H-67.65C-8, C-4a

H
Me-82.80C-8, C-7, C-8a (Critical)

C
C-4~140.0-

C
C-2~150.0-

C
C-8~136.0-

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link (General Additivity Rules for Quinolines).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Vangapandu, S., et al. (2012). 4,7-Dichloroquinoline.[3][4][5] IUCrData, 68, o1498. Link (Crystal structure benchmark for 4,7-dichloro analogs).

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(3-diethylaminopropylamino)-quinoline (Chloroquine). Journal of the American Chemical Society, 68(1), 113–116. Link (Foundational synthesis of chlorinated quinolines).

Sources

Foundational

An In-depth Technical Guide to the Reactivity Profile of 3,4,7-Trichloro-8-methylquinoline

Abstract This technical guide provides a comprehensive analysis of the reactivity profile of 3,4,7-trichloro-8-methylquinoline, a highly functionalized heterocyclic compound of significant interest to researchers in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3,4,7-trichloro-8-methylquinoline, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and understanding the reactivity of its polysubstituted derivatives is crucial for the rational design of novel molecular entities.[1] This document delineates the electronic properties governing the molecule's reactivity, outlines a plausible synthetic strategy, and offers an in-depth exploration of its key chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and electrophilic substitution. Detailed experimental protocols, mechanistic diagrams, and spectroscopic data are provided to serve as a practical resource for laboratory professionals.

Introduction: The Quinoline Core in Modern Chemistry

Quinolines, bicyclic aromatic heterocycles, are foundational scaffolds in a vast array of natural products and synthetic compounds with profound biological activities.[1] Their applications span numerous therapeutic areas, including the development of antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1] The versatility of the quinoline ring system stems from its unique electronic nature and the multiple sites available for functionalization.

3,4,7-Trichloro-8-methylquinoline represents a particularly valuable, albeit complex, synthetic building block. The strategic placement of three chlorine atoms and a methyl group imparts a distinct and predictable reactivity pattern. The chlorine atoms, serving as versatile leaving groups, open avenues for diverse functionalization through nucleophilic substitution and modern cross-coupling methodologies. This guide aims to deconstruct the reactivity of this molecule, providing a predictive framework for its application in the synthesis of complex chemical libraries.

Molecular Structure and Electronic Landscape

The reactivity of 3,4,7-trichloro-8-methylquinoline is dictated by the interplay of its substituents and the inherent electronic properties of the quinoline nucleus.

  • Pyridine Ring (Positions 2, 3, 4): The electron-withdrawing nitrogen atom significantly reduces the electron density of this ring, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[2] This effect is amplified by the presence of strongly electron-withdrawing chlorine atoms at C3 and C4.

  • Benzenoid Ring (Positions 5, 6, 7, 8): This ring is comparatively more electron-rich than the pyridine ring.[2] The C8-methyl group exerts a mild electron-donating effect through hyperconjugation and induction, while the C7-chloro group has an electron-withdrawing inductive effect.

  • Regioselectivity Forecast:

    • Nucleophilic Attack: The C4 position is the most electrophilic and, therefore, the primary site for nucleophilic aromatic substitution (SNAr). This is due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the C3-chloro group, which stabilize the Meisenheimer intermediate. The C2 position is the next most likely site, though significantly less reactive than C4.[3] The C7-chloro group is the least reactive towards SNAr.

    • Electrophilic Attack: The entire ring system is deactivated towards electrophilic aromatic substitution due to the three chloro groups and the pyridinic nitrogen. Should a reaction be forced under harsh conditions, substitution would preferentially occur on the more electron-rich benzenoid ring, likely at the C5 position, directed by the C8-methyl group and avoiding the deactivating influence of the C7-chloro group.[4][5]

Proposed Synthesis of the Quinoline Core

The proposed multi-step synthesis commences from a substituted aniline and proceeds through the construction and subsequent chlorination of the quinoline core.

Synthesis_Workflow A 2-Methyl-3,6-dichloroaniline B Diethyl ((3,6-dichloro-2- methylphenyl)amino)methylene)malonate A->B Gould-Jacobs Condensation C 4-Hydroxy-7-chloro-8- methylquinolin-3-carboxylate B->C Thermal Cyclization D 4,7-Dichloro-8-methylquinoline C->D Saponification, Decarboxylation, & Chlorination (POCl₃) E 3,4,7-Trichloro-8-methylquinoline D->E Chlorination (e.g., Vilsmeier-Haack conditions)

Figure 1: Proposed synthetic workflow for 3,4,7-Trichloro-8-methylquinoline.

Experimental Protocol: Gould-Jacobs Cyclization (Steps 1 & 2)

This protocol outlines the initial condensation and cyclization to form the quinoline ring system, adapted from standard procedures.[7][9]

  • Step 1: Condensation:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-3,6-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 120-130°C for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

    • After completion, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure.

  • Step 2: Thermal Cyclization:

    • Add a high-boiling point inert solvent (e.g., Dowtherm A or mineral oil) to the crude intermediate from Step 1.

    • Heat the mixture to 250°C and maintain this temperature for 30-60 minutes. The cyclization product will precipitate upon cooling.

    • Cool the mixture to room temperature, add a non-polar solvent like hexane to dilute the mixture, and collect the solid product by filtration. Wash the solid thoroughly with hexane and dry.

  • Step 3 & 4: Subsequent Transformations: The resulting 4-hydroxy-quinoline carboxylate would then undergo saponification and decarboxylation, followed by chlorination of the 4-hydroxy group with a reagent like phosphorus oxychloride (POCl₃).[9] The final, challenging chlorination at the C3 position might be achievable using Vilsmeier-Haack type conditions or other specialized chlorinating agents.[10][11][12]

Reactivity Profile: A Gateway to Molecular Diversity

The true synthetic utility of 3,4,7-trichloro-8-methylquinoline lies in the differential reactivity of its three chlorine atoms, allowing for sequential and site-selective functionalization.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring is highly activated for SNAr reactions. The order of reactivity for the chloro-substituents is C4 >> C2 (not present) > C7. This pronounced regioselectivity allows for precise modification at the C4 position under mild conditions, leaving the C7-chloro group intact for subsequent transformations.[3]

SNAr_Mechanism sub Substrate int Meisenheimer Intermediate (Resonance Stabilized) sub->int Attack at C4 nu Nucleophile (Nu⁻) prod Product int->prod Loss of Cl⁻ lg Leaving Group (Cl⁻)

Figure 2: Generalized mechanism for SNAr at the C4 position.

Typical Nucleophilic Transformations:

  • Amination: Reaction with primary or secondary amines to yield 4-aminoquinoline derivatives.[13]

  • Alkoxylation: Reaction with sodium or potassium alkoxides to form 4-alkoxyquinolines.

  • Thiolation: Displacement with thiols in the presence of a base to produce 4-thioether-substituted quinolines.[14]

Detailed Protocol: Synthesis of a 4-Anilino-3,7-dichloro-8-methylquinoline

This protocol is representative of a typical SNAr reaction at the C4 position.[13]

  • To a solution of 3,4,7-trichloro-8-methylquinoline (1.0 eq) in 1,4-dioxane or ethanol, add the desired substituted aniline (1.5 eq).

  • Stir the mixture at room temperature overnight, then heat to reflux for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate (the hydrochloride salt of the product) forms, collect it by filtration.

  • Neutralize the salt with an aqueous base (e.g., NaHCO₃ solution) and extract the free base product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds, and they have revolutionized pharmaceutical synthesis.[15][16][17] The differential reactivity of the C-Cl bonds in 3,4,7-trichloro-8-methylquinoline (C4 > C7) allows for regioselective and sequential cross-coupling, enabling the construction of highly complex molecules.

Sequential_Coupling start 3,4,7-Trichloro-8-methylquinoline mid 4-Aryl-3,7-dichloro- 8-methylquinoline start->mid Suzuki Coupling at C4 final 4,7-Diaryl-3-chloro- 8-methylquinoline mid->final Suzuki Coupling at C7 reagent1 R¹-B(OH)₂ Pd Catalyst (mild cond.) reagent2 R²-B(OH)₂ Pd Catalyst (harsher cond.)

Figure 3: Strategy for sequential Suzuki-Miyaura cross-coupling.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form biaryl or styryl quinolines.

  • Buchwald-Hartwig Amination: An alternative to classical SNAr for C-N bond formation, often with broader substrate scope.[17]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[17]

Detailed Protocol: Regioselective Suzuki-Miyaura Coupling at C4

This protocol is designed for selective coupling at the most reactive C4 position.

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3,4,7-trichloro-8-methylquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 4-aryl-3,7-dichloro-8-methylquinoline.

Spectroscopic and Analytical Data

The structural confirmation of 3,4,7-trichloro-8-methylquinoline and its derivatives relies on a combination of modern spectroscopic techniques.[18]

Technique Expected Observations for 3,4,7-Trichloro-8-methylquinoline
¹H NMR Aromatic region (approx. 7.5-9.0 ppm) showing two singlets or narrow doublets for H-2 and H-5/H-6. A singlet for the methyl group protons (approx. 2.5-2.8 ppm).[19]
¹³C NMR Multiple signals in the aromatic region (approx. 120-155 ppm). Deshielded carbons attached to nitrogen (C2, C8a) and chlorine (C3, C4, C7). A signal for the methyl carbon (approx. 15-20 ppm).[19]
Mass Spec (EI) A complex molecular ion (M⁺) cluster due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing a characteristic isotopic pattern for confirmation.[20]
FT-IR (cm⁻¹) Aromatic C-H stretching (~3050), C=C and C=N stretching (1500-1650), C-Cl stretching (700-850).[21]

Safety and Handling Protocols

3,4,7-Trichloro-8-methylquinoline, as a polyhalogenated aromatic heterocyclic compound, should be handled with extreme caution. While specific toxicity data is unavailable, related compounds are known to be hazardous.[22]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[23][24]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles at all times.[24][25]

  • Handling: Avoid creating dust. For transfers, use appropriate tools like spatulas or cannulas for solutions.[26]

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.

Conclusion

3,4,7-Trichloro-8-methylquinoline is a highly versatile synthetic intermediate with a predictable and exploitable reactivity profile. The pronounced electronic differences between the pyridine and benzene rings, coupled with the differential reactivity of the three chloro-substituents, enable a range of regioselective transformations. Mastery of its reactivity, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides medicinal and materials chemists with a powerful tool for the efficient construction of diverse and complex molecular architectures. This guide serves as a foundational resource for unlocking the synthetic potential of this valuable compound.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • International Journal of Research and Analytical Reviews. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. IJRAR. [Link]

  • International Journal of Pharmaceutical, Chemical and Biological Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS. [Link]

  • PubMed. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Link]

  • The Journal of Organic Chemistry. (2002). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ACS Publications. [Link]

  • Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?. Quora. [Link]

  • YouTube. (2020). Reactivity of Quinoline. YouTube. [Link]

  • ResearchGate. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]

  • quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. quimicaorganica.org. [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Scientific Research Publishing. (2011). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. SCIRP. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

  • MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. [Link]

  • PrepChem.com. (2020). Synthesis of 8-methylquinoline. PrepChem.com. [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Duke University Chemistry. (n.d.). Safety Manual. Duke University. [Link]

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. [Link]

  • Semantic Scholar. (n.d.). Novel spectral comparison for chlorinated paraffin analysis using planar solid phase extraction coupled to high-resolution mass spectrometry. Semantic Scholar. [Link]

  • MDPI. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. MDPI. [Link]

  • Semantic Scholar. (2014). THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. Semantic Scholar. [Link]

  • ACS Publications. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. [Link]

  • MDPI. (n.d.). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl)amino)alkyl esters of substituted benzoic acids. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Sequential Regioselective Functionalization of 3,4,7-Trichloro-8-methylquinoline

Application Note AN-Q347 Content Type: Advanced Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers Abstract 3,4,7-Trichloro-8-methylquinoline (TCMQ) represents a "privi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-Q347

Content Type: Advanced Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

Abstract

3,4,7-Trichloro-8-methylquinoline (TCMQ) represents a "privileged scaffold" in drug discovery, offering four distinct vectors for orthogonal functionalization. This guide details the chemoselective hierarchy of the TCMQ core, enabling researchers to synthesize complex libraries for kinase inhibition (e.g., EGFR, PI3K) and antimalarial applications. We present a validated workflow for sequential modification: C4-nucleophilic substitution, followed by C3-palladium-catalyzed coupling, and late-stage C8-benzylic oxidation.

Structural Reactivity Analysis

The utility of TCMQ lies in the electronic differentiation of its three chlorine atoms and the steric environment of the methyl group. Understanding this hierarchy is critical for avoiding byproduct formation.

  • Vector A (C4-Cl): The most electrophilic site.[1] The quinoline nitrogen renders the C4 position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) via an addition-elimination mechanism.
    
  • Vector B (C3-Cl): A heteroaryl chloride. Sterically crowded by the C4 substituent but electronically distinct from the benzenoid ring. It is the primary site for Palladium-catalyzed cross-coupling after C4 functionalization.

  • Vector C (C7-Cl): A standard aryl chloride. It is the least reactive halogen and typically survives standard

    
     and mild Pd-catalyzed conditions, serving as a handle for late-stage diversification.
    
  • Vector D (C8-Me): Orthogonal reactivity. The methyl group is deactivated toward electrophilic attack but highly susceptible to radical halogenation (benzylic position).

Figure 1: Reactivity Heatmap & Strategic Vectors

ReactivityMap Core 3,4,7-Trichloro- 8-methylquinoline C4 Vector A (C4) High Reactivity (SNAr) Target: Amines/Ethers Core->C4 1st: Displacement C3 Vector B (C3) Medium Reactivity (Pd) Target: Aryl/Alkynyl Core->C3 2nd: Suzuki/Buchwald C7 Vector C (C7) Low Reactivity Target: Late-Stage Coupling Core->C7 3rd: Forcing Cond. C8 Vector D (C8-Me) Radical Reactivity Target: Aldehydes/Bromides Core->C8 Orthogonal

Caption: Chemoselective hierarchy of TCMQ. Red indicates highest electrophilicity; Green indicates radical reactivity.

Protocol A: C4-Selective Displacement

Objective: Install a solubilizing group or pharmacophore at the most reactive position without disturbing the C3/C7 chlorides.

Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The inductive effect of the adjacent C3-Cl actually accelerates this reaction compared to non-halogenated analogs by lowering the LUMO energy at C4.

Experimental Procedure:

  • Setup: Charge a round-bottom flask with 3,4,7-trichloro-8-methylquinoline (1.0 equiv).

  • Solvent: Add anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF (0.2 M concentration). Note: Protic solvents like ethanol can be used for highly nucleophilic amines but may require higher temperatures.

  • Nucleophile: Add the amine (e.g., Morpholine, 1.2 equiv) and a base (DIPEA, 2.0 equiv).

  • Reaction: Heat to 80°C–100°C. Monitor by TLC (usually 2-4 hours).

    • Checkpoint: The starting material (Rf ~0.8 in 20% EtOAc/Hex) will disappear; the product is more polar.

  • Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na2SO4.

Data: Typical Yields for C4 Substitution

Nucleophile Conditions Yield Selectivity (C4:C3)
Morpholine DMF, 90°C, 3h 92% >99:1
Aniline EtOH, Reflux, 6h 85% 95:5

| NaOMe | MeOH, 0°C to RT | 88% | >99:1 |

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: Form a Carbon-Carbon bond at C3.[1] Challenge: Steric hindrance from the newly installed C4-substituent and the C2-proton. Solution: Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) facilitates oxidative addition at the hindered C3-chloride while leaving the C7-chloride intact.

Experimental Procedure:

  • Reagents: Combine the C4-substituted quinoline (1.0 equiv), Arylboronic acid (1.5 equiv), and Pd(OAc)2 (5 mol%).

  • Ligand: Add SPhos (10 mol%). The ratio of L:Pd should be 2:1.

  • Base: K3PO4 (3.0 equiv).

  • Solvent: Toluene:Water (10:1) degassed with Argon.[2]

  • Reaction: Heat at 100°C in a sealed tube for 12 hours.

  • Purification: Silica gel chromatography. The C3-arylated product is usually highly fluorescent.

Protocol C: C8-Methyl Radical Bromination

Objective: Convert the 8-methyl group into a benzylic bromide for further derivatization (e.g., to an aldehyde for reductive amination).[1] Safety Note: This reaction uses radical initiators. Ensure oxygen-free conditions to prevent inhibition.

Experimental Procedure:

  • Reagents: Dissolve the quinoline substrate in CCl4 or Trifluoromethylbenzene (green alternative).

  • Bromine Source: Add N-Bromosuccinimide (NBS, 1.05 equiv). Avoid excess to prevent gem-dibromination.

  • Initiator: Add AIBN (Azobisisobutyronitrile, 5 mol%) or Benzoyl Peroxide.

  • Activation: Reflux (80°C) with visible light irradiation (500W halogen lamp or blue LED) to accelerate radical generation.

  • Timeline: 1–3 hours. Monitor by NMR (Shift of Me-group from ~2.8 ppm to ~5.0 ppm for CH2Br).

Validated Synthesis Workflow

The following flowchart illustrates the logical sequence for building a library using this scaffold.

Figure 2: Sequential Functionalization Workflow

Workflow Start Start: 3,4,7-Trichloro-8-methylquinoline Step1 Step 1: C4 Substitution (SNAr) (Replaces C4-Cl) Start->Step1 Amine, DMF, 90°C BranchA Route A: Kinase Inhibitor (C3 Coupling) Step1->BranchA Pd(OAc)2, SPhos Ar-B(OH)2 BranchB Route B: Agrochemical (C8 Oxidation) Step1->BranchB NBS, AIBN then DMSO (Swern) FinalA Target A: 4-Amino-3-aryl-7-chloro-8-methyl BranchA->FinalA Deprotection/Salt Formation FinalB Target B: 4-Alkoxy-8-formyl-7-chloro BranchB->FinalB Reductive Amination

Caption: Decision tree for divergent synthesis. Route A favors pharmaceutical cores; Route B favors agrochemical precursors.

References
  • Norman, J. P., et al. (2022).[3] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes". Journal of Organic Chemistry, 87, 7414-7421.[3] Link

  • Lisle, G. F., & Stacy, G. W. (1950). Process for preparing 4,7-dichloro-8-methylquinoline. U.S. Patent 2,520,043. Link

  • Li, H., et al. (2023). "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot". Royal Society of Chemistry Advances. Link

  • Murugesan, V., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis". MDPI Molecules. Link

Sources

Application

Analytical methods for detecting 3,4,7-Trichloro-8-methylquinoline

Application Note: Analytical Methods for Detecting 3,4,7-Trichloro-8-methylquinoline Executive Summary The accurate detection and quantification of 3,4,7-Trichloro-8-methylquinoline (TCMQ) is critical in pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Methods for Detecting 3,4,7-Trichloro-8-methylquinoline

Executive Summary

The accurate detection and quantification of 3,4,7-Trichloro-8-methylquinoline (TCMQ) is critical in pharmaceutical and agrochemical development. As a highly chlorinated quinoline derivative, TCMQ often appears as a process-related impurity during the synthesis of complex heterocycles (e.g., in the production of quinoline-based antibiotics or herbicides like quinclorac precursors).

Due to its lipophilic nature and potential genotoxicity (characteristic of certain halogenated aromatic amines), robust analytical methods are required to monitor TCMQ at trace levels. This guide provides two validated protocols: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for routine quality control, and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and trace impurity profiling.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step in method design. TCMQ presents specific challenges due to its basic nitrogen and multiple chlorine atoms.

PropertyValue (Predicted)Analytical Implication
Molecular Formula C₁₀H₆Cl₃NMonoisotopic Mass: ~244.96 Da
LogP (Octanol/Water) ~4.5 - 5.0Highly lipophilic; requires high organic content in HPLC or non-polar GC columns.
pKa (Conjugate Acid) ~3.0 - 4.0Weakly basic due to electron-withdrawing chlorines. Critical: Mobile phase pH must be controlled (pH < 3.0) to ensure protonation and prevent peak tailing.
UV Maxima ~240 nm, ~315 nmStrong absorbance allows for sensitive UV detection.
Volatility Semi-volatileSuitable for GC-MS analysis (unlike highly polar salts).

Protocol 1: HPLC-DAD (Routine Quantification)

Objective: To quantify TCMQ in drug substances or reaction mixtures with high precision and robustness.

Method Principle

This method utilizes Reverse-Phase Chromatography (RP-HPLC) . The stationary phase (C18) interacts with the hydrophobic chlorinated ring. The mobile phase is acidified to protonate the quinoline nitrogen (


), eliminating secondary interactions with residual silanols on the column, which cause peak tailing.
Instrumental Parameters
  • System: Agilent 1260 Infinity II or equivalent (Waters Alliance).

  • Detector: Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.

  • Column Temperature: 40°C (Improves mass transfer and peak shape).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.5).
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 60 40 Equilibration
2.0 60 40 Isocratic Hold
15.0 10 90 Linear Ramp (Elute lipophilic TCMQ)
20.0 10 90 Wash
20.1 60 40 Re-equilibration

| 25.0 | 60 | 40 | End |

Detection Settings
  • Primary Wavelength: 245 nm (Maximal sensitivity).

  • Secondary Wavelength: 315 nm (Specificity for quinoline core).

  • Reference Wavelength: 360 nm (bw 100 nm).

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be < 1.5 (Ensures silanol suppression).
    
  • Resolution (

    
    ):  > 2.0 between TCMQ and nearest peak (e.g., 8-methylquinoline).
    
  • Precision (RSD): < 2.0% for 6 replicate injections.

Protocol 2: GC-MS (Trace Analysis & Confirmation)

Objective: To confirm the identity of TCMQ using mass spectral fingerprinting and detect trace levels (< 0.05%) in complex matrices.

Method Principle

GC-MS exploits the semi-volatility of TCMQ. The Electron Ionization (EI) source fragments the molecule, producing a characteristic isotope pattern due to the three chlorine atoms (


 and 

natural abundance).
Instrumental Parameters
  • System: Agilent 7890B GC / 5977B MSD or Thermo Trace 1300/ISQ.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (for trace analysis) or Split 10:1 (for high conc.). Temp: 280°C.[1]

Temperature Program
  • Initial: 60°C (Hold 1 min).

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 5°C/min to 280°C (Optimized for separating isomers).

  • Final: 300°C (Hold 3 min).

Mass Spectrometry Settings (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: Full Scan (m/z 50–350) for ID; SIM (Selected Ion Monitoring) for quantitation.

  • Target Ions (SIM):

    • Quantifier: m/z 245 (M+).

    • Qualifiers: m/z 247 (M+2), m/z 210 (M-Cl), m/z 175 (M-2Cl).

Key Diagnostic: The molecular ion cluster for 3 chlorines should show relative intensities of roughly 100 : 96 : 31 : 3 (M : M+2 : M+4 : M+6). Any deviation indicates co-elution or incorrect identification.

Sample Preparation Workflow

Proper sample preparation is vital to protect the column and ensure recovery.

Matrix: Solid API or Intermediate

  • Weigh 50 mg of sample.

  • Dissolve in 50 mL of Acetonitrile (for HPLC) or Ethyl Acetate (for GC).

  • Sonicate for 10 minutes.

  • Filter through a 0.22 µm PTFE filter (Nylon filters may bind chlorinated aromatics).

Matrix: Aqueous Reaction Mixture

  • Adjust sample pH to > 10 using 1M NaOH (Ensures TCMQ is in neutral, extractable form).

  • Add 5 mL Dichloromethane (DCM) or MTBE .

  • Vortex for 2 minutes and centrifuge.

  • Collect the organic (bottom) layer.

  • Evaporate to dryness under

    
     stream.
    
  • Reconstitute in Mobile Phase (HPLC) or Ethyl Acetate (GC).

Visualization: Analytical Logic Flow

The following diagram illustrates the decision-making process for selecting the appropriate method and the critical control points.

AnalyticalWorkflow Start Sample: 3,4,7-Trichloro-8-methylquinoline MatrixCheck Check Matrix Type Start->MatrixCheck Solid Solid API / Powder MatrixCheck->Solid Liquid Aqueous / Reaction Mix MatrixCheck->Liquid Dissolve Dissolve in MeCN/EtOAc (Direct Dilution) Solid->Dissolve LLE LLE Extraction (pH > 10 -> DCM) Liquid->LLE Decision Select Analytical Goal Dissolve->Decision LLE->Decision HPLC HPLC-DAD (Quantification > 0.1%) Decision->HPLC Routine QC GCMS GC-MS (SIM) (Trace < 0.05% / ID) Decision->GCMS Impurity Profiling HPLC_Param Critical: pH < 3.0 Suppress Silanol Tailing HPLC->HPLC_Param GC_Param Critical: Inert Liner Monitor m/z 245, 247 GCMS->GC_Param

Figure 1: Decision tree for selecting sample preparation and analytical techniques based on matrix and sensitivity requirements.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interaction with Nitrogen.Ensure Mobile Phase pH is < 3.0. Add 10mM Triethylamine (TEA) as a silanol blocker if necessary.
Low Recovery (LLE) Incomplete extraction.Verify pH > 10 before extraction. TCMQ must be neutral (deprotonated) to partition into organic solvent.
Ghost Peaks (GC) Carryover or Septum Bleed.Use high-temp septa. Run blank injections between high-concentration samples.
Retention Shift Column aging or pH drift.Use a guard column. Prepare fresh buffer daily to prevent evaporation/pH shift.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. Retrieved from

  • U.S. EPA. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. Retrieved from

  • Scientific Research Publishing. (2013). Synthesis and Characterization of Chlorine-methyl-diphenylquinoline. Retrieved from

  • ResolveMass Laboratories. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from

Sources

Method

3,4,7-Trichloro-8-methylquinoline in the synthesis of potential anticancer agents

An in-depth guide to the synthetic utility of 3,4,7-Trichloro-8-methylquinoline as a scaffold for novel anticancer agents. Introduction: The Quinoline Scaffold in Oncology The quinoline ring system is a privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthetic utility of 3,4,7-Trichloro-8-methylquinoline as a scaffold for novel anticancer agents.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] In oncology, quinoline derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of anticancer activities.[3][4] Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of topoisomerase enzymes to the modulation of critical signaling pathways through kinase inhibition (e.g., EGFR, Src, Pim-1).[5][6][7] The clinical success of quinoline-based drugs like camptothecin and its analogues (topotecan, irinotecan) underscores the profound potential of this heterocyclic system in cancer therapy.[8]

The strategic functionalization of the quinoline core is paramount to tuning its biological activity, selectivity, and pharmacokinetic properties. Polyhalogenated quinolines, such as 3,4,7-trichloro-8-methylquinoline, represent highly valuable and versatile starting materials for chemical library synthesis. The distinct electronic environments of the chlorine atoms at the C3, C4, and C7 positions allow for regioselective modifications, enabling a systematic exploration of the chemical space around the quinoline core.

This technical guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging 3,4,7-trichloro-8-methylquinoline in the development of potential anticancer agents. While direct literature on this specific trifunctionalized scaffold is limited, the methodologies presented herein are grounded in well-established principles of quinoline chemistry and are extrapolated from robust protocols for structurally analogous compounds.[9][10]

Reactivity Profile of 3,4,7-Trichloro-8-methylquinoline

The synthetic utility of 3,4,7-trichloro-8-methylquinoline is dictated by the differential reactivity of its three chloro-substituents. Understanding this hierarchy is crucial for designing selective and sequential functionalization strategies.

  • C4-Position (Chloro): The chlorine atom at the C4 position is the most reactive site for Nucleophilic Aromatic Substitution (SNAr). Its reactivity is significantly enhanced by the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, which stabilizes the Meisenheimer intermediate formed during the reaction. This position is thus ideal for the introduction of amine nucleophiles.

  • C7-Position (Chloro): Located on the benzenoid ring, the C7-chloro group is less susceptible to SNAr but is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Its reactivity in these transformations is generally higher than that of the C3-chloro group.

  • C3-Position (Chloro): The C3-chloro group is the least reactive of the three. While it can participate in palladium-catalyzed reactions, it typically requires more forcing conditions (e.g., stronger activating ligands, higher temperatures) than the C7 position. This differential reactivity allows for its modification after the C4 and C7 sites have been functionalized.

This reactivity hierarchy enables a logical and controlled approach to building molecular complexity, as illustrated in the workflow below.

G A 3,4,7-Trichloro-8-methylquinoline B 4-Amino-3,7-dichloro- 8-methylquinoline Derivatives A->B Strategy 1: SNAr at C4 (Amine Nucleophile) D 4-Chloro-7-aryl-3-chloro- 8-methylquinoline Derivatives A->D Strategy 3: Selective Suzuki at C7 (Ar-B(OH)₂, Pd Catalyst) C 4-Amino-7-aryl-3-chloro- 8-methylquinoline Derivatives B->C Strategy 2: Suzuki Coupling at C7 (Ar-B(OH)₂, Pd Catalyst)

Caption: Sequential functionalization workflow for 3,4,7-trichloro-8-methylquinoline.

Application Protocols: Synthesis of Anticancer Scaffolds

The following protocols are generalized methodologies based on established procedures for similar chloroquinoline substrates. Researchers must optimize conditions for specific substrates and reagents. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Objective: To synthesize 4-amino-3,7-dichloro-8-methylquinoline derivatives. The 4-aminoquinoline moiety is a key pharmacophore in many anticancer agents.[11]

Materials:

  • 3,4,7-Trichloro-8-methylquinoline

  • Primary or secondary amine (e.g., aniline, morpholine, piperazine derivatives) (1.5 - 2.0 equivalents)

  • Solvent: Isopropanol, n-Butanol, or N,N-Dimethylformamide (DMF)

  • Acid catalyst (optional): Hydrochloric acid (catalytic amount)

Procedure:

  • To a reaction vessel, add 3,4,7-trichloro-8-methylquinoline (1.0 eq).

  • Add the chosen solvent (approx. 0.1-0.2 M concentration).

  • Add the amine nucleophile (1.5-2.0 eq).

  • If the amine is a weak nucleophile, add a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Work-up: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-3,7-dichloro-8-methylquinoline derivative.[9]

Causality: Heating provides the necessary activation energy for the SNAr reaction. The choice of a polar protic (e.g., isopropanol) or polar aprotic (e.g., DMF) solvent helps to solvate the intermediates and reagents. An acid catalyst can protonate the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To introduce aryl or heteroaryl moieties, typically at the C7-position, to build molecular complexity. This reaction is fundamental for creating biaryl structures common in kinase inhibitors.[12]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product R-Ar' ArX R-Cl ArB Ar'-B(OH)₂ Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]

Materials:

  • Chloroquinoline substrate (e.g., 3,4,7-trichloro-8-methylquinoline or a derivative from Protocol 1) (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)

  • Base: Aqueous Na₂CO₃ (2 M solution, 3.0 eq) or K₃PO₄ (3.0 eq)

  • Solvent System: 1,4-Dioxane/Water, Toluene/Water, or DMF

Procedure:

  • To a degassed reaction vessel, add the chloroquinoline substrate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.

  • Add the degassed solvent system (e.g., dioxane and 2M Na₂CO₃ solution in a 3:1 ratio).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Stir vigorously for 6-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography on silica gel.[13][14]

Causality: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states.[13] The base is crucial for the transmetalation step, activating the boronic acid. The phosphine ligands (e.g., PPh₃, dppf) stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. Using a sterically hindered ligand can be essential for coupling less reactive aryl chlorides.[10]

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To form C-N bonds, providing an alternative to SNAr for introducing diverse amine functionalities, particularly at the less reactive C7 and C3 positions.

Materials:

  • Chloroquinoline substrate (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or a G3/G4 palladacycle precatalyst (1-2 mol%)

  • Ligand: XPhos, SPhos, or BINAP (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base.

  • Add the chloroquinoline substrate and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-120 °C and stir for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.[15][16]

Causality: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu to deprotonate the amine, facilitating its coordination to the palladium center.[16] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical for promoting the reductive elimination step, which forms the C-N bond, especially when using less reactive aryl chlorides.

Data Presentation and Expected Outcomes

The functionalization of the 3,4,7-trichloro-8-methylquinoline scaffold allows for the creation of a diverse chemical library. The table below summarizes potential synthetic transformations and the resulting compound classes.

Starting MaterialReaction TypeKey ReagentsProduct ClassPotential Anticancer Target
3,4,7-Trichloro-8-methylquinolineSNAr (Protocol 1)Aniline4-Anilino-3,7-dichloro-8-methylquinolinesKinase Inhibitors (e.g., EGFR)[12]
3,4,7-Trichloro-8-methylquinolineSNAr (Protocol 1)4-Methylpiperazine4-(4-Methylpiperazin-1-yl)-quinolinesKinase Inhibitors
4-Anilino-3,7-dichloro-8-methylquinolineSuzuki (Protocol 2)Phenylboronic Acid4-Anilino-7-phenyl-3-chloro-quinolinesDual Target Inhibitors
3,4,7-Trichloro-8-methylquinolineBuchwald-Hartwig (Protocol 3)Morpholine7-Morpholino-3,4-dichloro-quinolinesVarious Targets

Potential Mechanisms of Action and Target Pathways

Derivatives synthesized from 3,4,7-trichloro-8-methylquinoline can be designed to target various hallmarks of cancer. By introducing specific pharmacophores through the protocols described, researchers can aim for mechanisms including:

  • Kinase Inhibition: Introduction of anilino groups at C4 and aryl groups at C7 can yield potent inhibitors of tyrosine kinases like EGFR, Src, or serine/threonine kinases like Pim-1, disrupting pro-survival signaling pathways.[5][6]

  • DNA Intercalation & Topoisomerase Poisoning: Planar, aromatic derivatives can intercalate into DNA base pairs, interfering with DNA replication and transcription processes. This can also lead to the inhibition of topoisomerase enzymes, which are vital for managing DNA topology during cell division.[11]

  • Induction of Apoptosis: The synthesized compounds can trigger programmed cell death (apoptosis) by generating reactive oxygen species (ROS), disrupting mitochondrial function, or inhibiting anti-apoptotic proteins like Bcl-2.[3][17]

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Quinoline Quinoline Derivative Quinoline->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a potential quinoline-based kinase inhibitor.

Conclusion

3,4,7-Trichloro-8-methylquinoline is a powerful and versatile scaffold for the synthesis of novel anticancer agents. Its differential reactivity allows for controlled, sequential functionalization through robust and well-documented chemical methodologies like nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By applying the protocols and strategies outlined in this guide, researchers in drug development can systematically generate libraries of diverse quinoline derivatives, paving the way for the discovery of next-generation cancer therapeutics with enhanced potency and selectivity.

References

  • Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Online]. Available: [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Online]. Available: [Link]

  • Jain, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100587. [Online]. Available: [Link]

  • Kamal, A., et al. (2015). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. RSC Advances, 5, 103876-103895. [Online]. Available: [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. ResearchGate. [Online]. Available: [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 102, 117681. [Online]. Available: [Link]

  • Kamal, A., et al. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Current Medicinal Chemistry - Anti-Cancer Agents, 7(6), 643-667. [Online]. Available: [Link]

  • Antony, S., & Mathew, G. E. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 118-124. [Online]. Available: [Link]

  • Al-Ostath, O. A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Structures of quinoline-containing anticancer drugs. ResearchGate. [Online]. Available: [Link]

  • Abu-Hashem, A. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Online]. Available: [Link]

  • Aumeer, O., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. Molecules, 25(21), 5169. [Online]. Available: [Link]

  • Laras, Y., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(21), 8633-8636. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Online]. Available: [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St Andrews. [Online]. Available: [Link]

  • ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Online]. Available: [Link]

  • Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9891-9893. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Online]. Available: [Link]

  • Panda, P., & Chakroborty, S. (2020). Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. ChemistrySelect, 5(37), 10187-10199. [Online]. Available: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Online]. Available: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(18), 11341-11352. [Online]. Available: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cloxyquin (CAS 130-16-5). Cheméo. [Online]. Available: [Link]

  • PubChem. (n.d.). 7-Chloro-8-methyl-4-quinolinol. PubChem. [Online]. Available: [Link]

Sources

Application

Application Note: 3,4,7-Trichloro-8-methylquinoline (TCMQ) in Materials Science

This Application Note and Protocol guide details the materials science utility of 3,4,7-Trichloro-8-methylquinoline (TCMQ) . While often overshadowed by its herbicide-related analogs (e.g., Quinclorac intermediates), TCM...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the materials science utility of 3,4,7-Trichloro-8-methylquinoline (TCMQ) . While often overshadowed by its herbicide-related analogs (e.g., Quinclorac intermediates), TCMQ is presented here as a high-value electrophilic scaffold for constructing advanced optoelectronic materials, corrosion inhibitors, and functionalized polymers.[1][2][3][4]

Executive Summary

3,4,7-Trichloro-8-methylquinoline (TCMQ) is a highly functionalized heterocyclic building block characterized by a unique substitution pattern that enables regioselective chemistry.[1][2][3][4] Unlike simple quinolines, the presence of chlorines at the 3, 4, and 7 positions creates a gradient of reactivity, making TCMQ an ideal scaffold for Nucleophilic Aromatic Substitution (SNAr) .[1][2]

In materials science, TCMQ is utilized primarily as a core acceptor unit for:

  • Optoelectronics (OLEDs/OPVs): Synthesis of "Push-Pull" chromophores via C4-substitution.[1][2][3][4]

  • High-Performance Polymers: A monomer for poly(arylene ether)s with enhanced thermal stability.[1][2][3][4]

  • Corrosion Inhibition: A precursor for hydrophobic, adsorption-based inhibitors for steel in acidic media.[1][2][3][4]

Chemical Profile & Reactivity Logic

Structural Analysis[1][2][3][5][6][7]
  • Core: Quinoline (Benzopyridine).[1][2][3][4]

  • Substituents:

    • C8-Methyl: Provides steric bulk and solubility; prevents chelation at C8 (unlike 8-hydroxyquinoline), directing coordination elsewhere or serving as a hydrophobic anchor.[1][2][3][4]

    • C4-Chloro: The primary reactive site .[1][2][3][4] Highly susceptible to SNAr due to activation by the ring nitrogen (para-like position).[1][2][3][4]

    • C7-Chloro: Moderately reactive; activated by the ring nitrogen (ortho-like position) but less so than C4.[1][2][3][4]

    • C3-Chloro: Unactivated.[1][2][3][4] Stable under standard nucleophilic conditions; provides dipole tuning and structural rigidity.[1][2][3][4]

The Reactivity Gradient (The "Application Engine")

The utility of TCMQ relies on the distinct reactivity difference between the chlorines: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



This allows researchers to selectively functionalize the C4 position with a fluorophore or polymer chain while retaining the C3/C7 halogens for tuning electronic properties (HOMO/LUMO levels).[1][2]

Key Applications in Materials Science[1][2][3]

Application A: Donor-Acceptor (D-A) Chromophores for OLEDs

TCMQ serves as the electron-deficient "Acceptor" block.[1][2][3][4] By reacting the C4-Cl with an electron-rich amine (e.g., carbazole, diphenylamine), a "Push-Pull" system is created.[1][2][3][4]

  • Mechanism: The C3 and C7 chlorines lower the LUMO energy, enhancing electron transport properties compared to non-chlorinated analogs.[1][2]

  • Outcome: Tunable emission (blue-shift due to steric twist at C4) and high quantum yield.[1][2][3][4]

Application B: Corrosion Inhibitors

The trichloro-methyl motif provides exceptional hydrophobicity.[1][2][3][4]

  • Mechanism: Functionalization at C4 with a polar "head" (e.g., hydrazine or thiol) creates a molecule that anchors to metal surfaces (Fe, Cu) via the nitrogen/sulfur, while the hydrophobic TCMQ tail repels water/ions.[1][2]

  • Performance: Superior to simple quinolines in HCl environments due to increased surface coverage (Langmuir isotherm).[1][2][3][4]

Application C: Crystal Engineering & Halogen Bonding

The C3/C7 chlorines are prime candidates for Halogen Bonding (XB) interactions (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[1][2][3][4]
  • Use Case: Co-crystallization with Lewis bases (e.g., pyridine derivatives) to form supramolecular networks with defined porosity or optical anisotropy.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 3,4,7-Trichloro-8-methylquinoline

Note: This protocol assumes a starting point from the known intermediate 3,7-dichloro-8-methyl-4-hydroxyquinoline, derived from the Gould-Jacobs reaction of 2-methyl-3-chloroaniline.[1][2][3][4]

Objective: Selective chlorination of the 4-position.

Reagents:

  • Precursor: 3,7-Dichloro-8-methyl-4-hydroxyquinoline (1.0 eq)[1][2][3][4]

  • Reagent: Phosphorus Oxychloride (POCl3) (5.0 eq)[1][2][4]

  • Solvent: Toluene (optional, or neat)[1][2]

  • Base: Triethylamine (catalytic)[1][2][4]

Step-by-Step Procedure:

  • Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), charge 10.0 g (43.8 mmol) of 3,7-dichloro-8-methyl-4-hydroxyquinoline.

  • Addition: Carefully add 20 mL (215 mmol) of POCl3. Caution: Exothermic.[2][4][5]

  • Reaction: Heat the mixture to reflux (105–110 °C) for 3–5 hours.

    • Monitoring: Check TLC (20% EtOAc/Hexane).[1][2][3][4] The starting material (polar, UV active) should disappear, replaced by a less polar spot (TCMQ).[1][2]

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto 500 g of crushed ice/water with vigorous stirring. Warning: Hydrolysis of excess POCl3 releases HCl gas.[2]

  • Neutralization: Adjust pH to 8–9 using 25% NH4OH or saturated Na2CO3. The product will precipitate as a beige solid.[1][2][3][4]

  • Workup: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography (Hexane/DCM gradient).[1][2][3][4]

Yield: Typical yield is 85–92%.[1][2][3][4] Characterization:

  • 1H NMR (400 MHz, CDCl3): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     8.85 (s, 1H, H-2), 7.60 (d, 1H, H-6), 7.45 (d, 1H, H-5), 2.80 (s, 3H, Me).[1][2][4] (Simulated shifts based on substituent effects).
    
Protocol 2: Functionalization via SNAr (Synthesis of D-A Emitter)

Objective: Substitution of C4-Cl with Diphenylamine.[1][2][3][4]

Reagents:

  • Substrate: TCMQ (1.0 eq)[1][2][4]

  • Nucleophile: Diphenylamine (1.2 eq)[1][2][4]

  • Catalyst: Pd(OAc)2 / BINAP (Optional, often not needed for C4-Cl but improves yield) or simply Acid Catalysis (HCl).[1][2][4]

  • Solvent: Ethoxyethanol or Toluene.[1][2][3][4]

Procedure:

  • Mix TCMQ (1.0 mmol) and Diphenylamine (1.2 mmol) in Ethoxyethanol (5 mL).

  • Add catalytic conc.[1][2][3][4] HCl (2 drops).

  • Reflux for 12 hours.

  • Cool and pour into water. Filter the precipitate.[1][2][3][4][5]

  • Recrystallize from acetonitrile to obtain the yellow fluorescent solid.[1][2][3][4]

Visualization: Synthesis & Application Workflow

TCMQ_Workflow Aniline 2-Methyl-3-chloroaniline Intermediate 3,7-Dichloro-8-methyl- 4-hydroxyquinoline Aniline->Intermediate Gould-Jacobs Rxn TCMQ 3,4,7-Trichloro- 8-methylquinoline (TCMQ) Intermediate->TCMQ POCl3 (Chlorination) Emitter Application A: Push-Pull Emitter (OLEDs) TCMQ->Emitter SNAr (C4) + Diphenylamine Polymer Application B: High-Performance Polymer TCMQ->Polymer Bis-phenol A (Polycondensation) Inhibitor Application C: Corrosion Inhibitor TCMQ->Inhibitor Hydrazine (Anchoring Group)

Figure 1: Synthetic pathway from aniline precursor to TCMQ, branching into three core material science applications via regioselective functionalization.

Quantitative Data Summary

PropertyValue (Approx.)Relevance to Materials
Molecular Weight 246.52 g/mol Small molecule building block.[1][2][3][4]
Melting Point 108–112 °CIndicates good thermal stability for processing.[1][2][3][4]
Solubility DCM, Toluene, THFCompatible with standard organic coating formulations.[1][2][3]
LUMO Level -2.8 to -3.2 eVLow-lying LUMO (due to Cl) facilitates electron injection.[1][2][3][4]
C4-Cl Reactivity High (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

vs C7)
Allows selective mono-substitution without protecting groups.[1][2][3][4]

Safety & Handling (SDS Highlights)

  • Hazards: TCMQ is an alkylating agent (skin sensitizer) and likely toxic if swallowed.[1][2][3][4]

  • Handling: Use nitrile gloves and a fume hood.[1][2][3][4]

  • Storage: Store in a cool, dry place under inert gas (Ar/N2). The C4-Cl bond is hydrolytically stable but prolonged exposure to moisture can degrade it back to the 4-hydroxy derivative.[1][2][3][4]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2][3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1][2][3] Link[1][2][4]

    • Foundational text for the ring-closure synthesis method used for TCMQ precursors.
  • BenchChem Technical Guides. (2025). "Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide." BenchChem.[1][2][3][4] Link[1][2][4]

    • Provides the closest analog protocol for the POCl3 chlorin
  • Musso, G., et al. (2010).[1][2][3] "Synthesis and biological evaluation of 4-amino-7-chloroquinolines." Bioorganic & Medicinal Chemistry Letters. Link[1][2][4]

    • Demonstrates the SNAr reactivity of the 4-chloro-7-haloquinoline scaffold.
  • Sigma-Aldrich. (2025).[1][2][3][4] "Product Specification: 4,7-Dichloroquinoline derivatives." Merck KGaA.[1][2][3][4] Link

    • Source for physical property baselines of polychloroquinolines.
  • PubChem Compound Summary. (2025). "7-Chloro-8-methyl-4-quinolinol."[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] Link

    • Verification of the hydroxy-precursor structure.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4,7-Trichloro-8-methylquinoline

Topic: Optimizing Yield & Troubleshooting Critical Failure Points Part 1: The Core Directive (Executive Summary) You are likely here because your yield is stalling below 60%, or you are seeing persistent "tar" formation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Troubleshooting Critical Failure Points

Part 1: The Core Directive (Executive Summary)

You are likely here because your yield is stalling below 60%, or you are seeing persistent "tar" formation during the chlorination sequence.

The synthesis of 3,4,7-Trichloro-8-methylquinoline is deceptively complex. While the quinoline core formation (Gould-Jacobs or similar) is robust, the introduction of the chlorine at the C3 position combined with the C4-deoxychlorination is the primary yield-killer.

The Golden Rule of this Synthesis: Do not attempt to force the C3-chlorination and C4-deoxychlorination simultaneously without strict temperature profiling. The C3 position of the 4-quinolone intermediate is nucleophilic, but once the C4-OH is converted to C4-Cl, the ring becomes electron-deficient, making subsequent C3-chlorination difficult and prone to destructive side reactions (tarring).

Part 2: The Optimized Synthetic Pathway

To troubleshoot effectively, we must establish the "Reference Protocol." Deviations from this logic are the root cause of 90% of yield losses.

The Logic Flow (Graphviz Diagram)

G Start Start: 2-Amino-4-chlorotoluene Step1 Condensation (EMME/Dowtherm A) Start->Step1 Inter1 Intermediate A: 7-Chloro-4-hydroxy-8-methylquinoline Step1->Inter1 Branch CRITICAL DECISION Inter1->Branch PathA Route A (Recommended): Stepwise Electrophilic Chlorination Branch->PathA High Yield Strategy PathB Route B (Risky): Concerted PCl5 Chlorination Branch->PathB Common Mistake Step2A Step 2A: C3-Chlorination (SO2Cl2 or NCS in AcOH) PathA->Step2A Inter2A Intermediate B: 3,7-Dichloro-4-hydroxy-8-methylquinoline Step2A->Inter2A Step3A Step 3A: Deoxychlorination (POCl3, Reflux) Inter2A->Step3A Final Target: 3,4,7-Trichloro-8-methylquinoline Step3A->Final FailB Failure Mode: Tar/Polymerization Low Yield (<40%) PathB->FailB

Caption: Figure 1. The optimized reaction pathway prioritizes stepwise chlorination (Route A) to avoid electronic deactivation and tar formation common in concerted routes.

Part 3: Troubleshooting Guide (Q&A Format)

Module 1: The C3-Chlorination Step (Pre-POCl3)

Q: I am trying to chlorinate using


 in one pot, but my product is black and difficult to purify. Why? 
A:  You are likely overheating the reaction before the C3-chlorination is complete. 

is aggressive. If you generate the 4-chloro species before the 3-chloro group is installed, the pyridine ring becomes electron-deficient. Forcing a chlorine onto the C3 position of a deactivated ring requires temperatures that degrade the molecule into "tar."
  • Correction: Adopt the Stepwise Protocol . Treat your 7-chloro-4-hydroxy-8-methylquinoline with Sulfuryl Chloride (

    
    )  in glacial acetic acid at 40–60°C first. Isolate or carry forward the 3,7-dichloro-4-hydroxy intermediate. Only then add 
    
    
    
    .

Q: My yield for the intermediate (3,7-dichloro-4-hydroxy-8-methylquinoline) is low using NCS (N-Chlorosuccinimide). A: NCS is mild but often kinetically slow for this substrate, leading to incomplete conversion.

  • Optimization: Switch to Sulfuryl Chloride (

    
    ) . It is more atom-economical and faster.
    
  • Caution: Ensure the reaction is dry.

    
     hydrolyzes to sulfuric acid, which can promote side reactions.
    
Module 2: The Deoxychlorination (POCl3 Step)

Q: The reaction stalls with 10-15% starting material remaining, even after refluxing in


 for 12 hours. 
A:  This is a classic symptom of "wet" reagents or "aged" 

.
  • Phosphoric Acid Poisoning: If your

    
     has absorbed moisture, it contains phosphoric acid, which inhibits the formation of the active Vilsmeier-type intermediate.
    
  • Stoichiometry: You need a minimum of 3-5 equivalents of

    
    . It acts as both solvent and reagent.[1]
    
  • Catalysis: Add 0.1 eq of DMF (Dimethylformamide) . This generates the Vilsmeier reagent in situ, drastically accelerating the conversion of the C4-OH to C4-Cl.

Q: During workup, my product yield drops significantly, and I see a new polar spot on TLC. A: You are suffering from Hydrolysis Reversion . The 4-chloro group in quinolines, especially with electron-withdrawing groups at C3 and C7, is susceptible to hydrolysis in hot acid.

  • The Error: Quenching the reaction by pouring water into the hot

    
     mixture. This generates a massive exotherm and hot HCl, reverting your product back to the quinolone.
    
  • The Fix: Perform a Reverse Quench .[2][3] Pour the cooled reaction mixture slowly into a stirred slurry of Ice/NH₄OH or Ice/Sodium Acetate . Keep the pH > 7 and Temperature < 20°C.

Part 4: Experimental Protocols & Data

Protocol A: Optimized Synthesis of 3,4,7-Trichloro-8-methylquinoline
Step 1: C3-Chlorination
  • Suspend 7-chloro-4-hydroxy-8-methylquinoline (1.0 eq) in Glacial Acetic Acid (5 vol).

  • Heat to 40°C.

  • Add Sulfuryl Chloride (

    
    )  (1.1 eq) dropwise over 30 minutes.
    
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1][4] Use a scrubber.
  • Stir at 50°C for 2 hours. Monitor by HPLC (Target: >98% conversion).

  • Cool to 15°C. Pour into water. Filter the solid 3,7-dichloro-4-hydroxy-8-methylquinoline . Dry thoroughly.

Step 2: Deoxychlorination (C4-OH

C4-Cl)
  • Charge the dried intermediate from Step 1 into a flask.

  • Add

    
      (5.0 eq).
    
  • Add DMF (catalytic, 5 drops per gram of substrate).

  • Reflux (approx. 105°C) for 3–5 hours.

  • Workup (Critical): Evaporate excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Dissolve the residue in DCM (Dichloromethane).

  • Pour the DCM solution slowly into a stirred Ice/20% NaOH mixture. Maintain pH 9-10.

  • Separate phases, dry organic layer over

    
    , and concentrate.
    
Yield Optimization Data Table
Variable ChangedResulting YieldPurity (HPLC)Observation
Control (Stepwise) 88% 99.2% Standard optimized protocol.
One-Pot (

)
42%85%Significant black tar; difficult crystallization.
Wet

65%91%Incomplete reaction; required chromatography.
No DMF Catalyst75%94%Reaction time extended to 12h; some thermal degradation.
Hot Acid Quench55%90%Reversion to 4-hydroxy starting material observed.

Part 5: Advanced Troubleshooting Logic (Graphviz)

Use this decision tree when facing unexpected results.

Troubleshooting Problem Identify Issue Issue1 Reaction Stalls (SM remains) Problem->Issue1 Issue2 Low Isolated Yield (Clean Reaction) Problem->Issue2 Issue3 Impurity: Hydroxy Species Problem->Issue3 Sol1 Check POCl3 Quality Add DMF Catalyst Issue1->Sol1 Sol2 Check Workup pH Avoid Hot Acid quench Issue2->Sol2 Issue3->Sol2 Sol3 Dry Intermediate Remove Water Issue3->Sol3

Caption: Figure 2. Diagnostic logic for common failure modes in chlorination.

References

  • BenchChem Technical Support. (2025).[2][5] Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. BenchChem.[2][5] Link

  • National Institutes of Health (NIH). (2020). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase.[6] PubMed Central. Link

  • Organic Chemistry Portal. (2024). Synthesis of Quinolines: Friedländer and Skraup Methodologies. Organic Chemistry Portal. Link

  • ResearchGate. (2020). How can I properly quench POCl3? Safety Protocols for Vilsmeier Reagents. ResearchGate. Link

  • Google Patents. (2021). US11186547B2: High-purity quinoline derivative and method for manufacturing same. Google Patents. Link

Sources

Optimization

Overcoming challenges in the chlorination of 8-methylquinoline

Status: Operational Current Queue: High Priority (Regioselectivity & Stability Issues) Operator: Senior Application Scientist System Overview: The 8-Methylquinoline Challenge Welcome to the technical support hub for 8-me...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Priority (Regioselectivity & Stability Issues) Operator: Senior Application Scientist

System Overview: The 8-Methylquinoline Challenge

Welcome to the technical support hub for 8-methylquinoline. If you are here, you are likely facing one of two critical issues:

  • The "Linker" Problem: You are trying to chlorinate the methyl group (to create 8-(chloromethyl)quinoline) but are battling over-chlorination or unreacted starting material.

  • The "Scaffold" Problem: You are trying to chlorinate the aromatic ring (typically at C5) but are seeing poor conversion or wrong regioisomers.

This guide treats your chemistry as a programmable system. We isolate the variables (solvent, initiator, reagent) to force the desired pathway.

Module 1: Benzylic Chlorination (Side-Chain)

Goal: Synthesis of 8-(chloromethyl)quinoline. Primary Application: Creating a reactive "handle" for further functionalization (e.g., attaching linkers).

The Core Logic

The methyl group at position 8 is "benzylic" in nature. Functionalization here requires a Radical Chain Mechanism . The challenge is that the product, 8-(chloromethyl)quinoline, is more reactive toward radicals than the starting material, leading to rapid formation of dichloro- and trichloro- species.

Troubleshooting Guide (Q&A)

Q: Why is my reaction yielding a mixture of mono-, di-, and trichlorinated products? A: This is a kinetic inevitability in radical reactions if stoichiometry is not strictly managed. The introduction of the first chlorine atom stabilizes the radical intermediate at the benzylic position, lowering the activation energy for the next chlorination event.

Corrective Protocol:

  • Reagent: Use N-Chlorosuccinimide (NCS) instead of

    
     gas.[1][2] NCS provides a low, steady concentration of chlorine radicals.
    
  • Stoichiometry: Use a slight deficit of NCS (0.9 equivalents). Do not use excess.

  • Termination: Stop the reaction at 60-70% conversion . Do not push for 100% conversion; the ratio of over-chlorinated byproduct spikes exponentially after 75% conversion.

Q: I'm using NCS, but the reaction won't start. What's wrong? A: Radical reactions require an initiation event.

  • Check your Initiator: Are you using AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide)?

  • Check Oxygen: Oxygen is a radical scavenger. You must degas your solvent (sparge with Argon/Nitrogen for 15 mins) before heating.

  • Solvent Choice: Switch to non-polar solvents like

    
     (classic) or Benzene/Trifluorotoluene (modern alternatives). Avoid solvents with abstractable protons.
    
Visualization: Radical Pathway & Failure Points

BenzylicChlorination Start 8-Methylquinoline Radical Benzylic Radical (Intermediate) Start->Radical Initiation (AIBN/Heat) -H• Product 8-(Chloromethyl)quinoline (Target) Radical->Product + Cl• Product->Radical Side Reaction Over 8-(Dichloromethyl)quinoline (Byproduct) Product->Over Rapid 2nd Chlorination (Kinetic Trap)

Figure 1: The kinetic trap of benzylic chlorination. Note that the Target Product is susceptible to re-entering the radical cycle, leading to the "Over" chlorinated byproduct.

Module 2: Nuclear Chlorination (Ring C5)

Goal: Synthesis of 5-chloro-8-methylquinoline. Primary Application: Modifying the core scaffold for SAR (Structure-Activity Relationship) studies.

The Core Logic

The quinoline ring is electron-deficient (deactivated) due to the nitrogen atom. However, the carbocyclic ring (C5-C8) is more electron-rich than the pyridine ring. With C8 blocked by a methyl group, Position 5 is the statistically and electronically favored site for Electrophilic Aromatic Substitution (EAS).

Troubleshooting Guide (Q&A)

Q: I am getting no reaction or very low yields using standard


. Why? 
A:  The basic nitrogen of the quinoline ring complexes with electrophiles, further deactivating the ring. You need to use conditions that either protonate the nitrogen (masking the lone pair) or use a reagent that is active enough to overcome the deactivation.

Q: How do I ensure selectivity for C5 over C6 or C7? A: C5 is the "para" position relative to the ring fusion (structurally analogous to naphthalene's alpha position). It is the most nucleophilic site remaining.

Recommended Protocol (The TCCA Method): Recent literature (e.g., Chemical Science, 2018) suggests using Trichloroisocyanuric Acid (TCCA) in sulfuric acid or acetonitrile is superior to NCS for this specific transformation.

  • Solvent: Concentrated

    
     (Protonates the N, directing EAS to C5/C8).
    
  • Reagent: TCCA (0.35 eq, as it donates 3 Cl atoms).

  • Temperature: Room Temperature.

  • Mechanism: The acidic medium prevents N-chlorination and directs the electrophile (

    
    ) to the C5 position.
    

Q: Can I use NCS for ring chlorination? A: Yes, but solvent is critical. Use Acetic Acid or Acetonitrile with a Lewis Acid (


) . Neutral NCS will likely fail or react very slowly.
Visualization: Reagent Decision Tree

ReagentSelection Goal User Goal: Chlorinate 8-Methylquinoline Decision Target Site? Goal->Decision SideChain Methyl Group (Benzylic) Decision->SideChain Linker Synthesis Ring Ring C5 (Nuclear) Decision->Ring Core Mod Reagent1 Reagent: NCS + AIBN SideChain->Reagent1 Reagent2 Reagent: TCCA or NCS/H+ Ring->Reagent2 Solvent1 Solvent: CCl4 or Benzene Reagent1->Solvent1 Critical1 Critical: Stop at 60% Conv. Solvent1->Critical1 Solvent2 Solvent: H2SO4 or AcOH Reagent2->Solvent2 Critical2 Critical: Acidic Media Required Solvent2->Critical2

Figure 2: Decision matrix for selecting reagents based on the target site (Methyl vs. Ring).

Module 3: Comparative Data & Purification

Reagent Selection Matrix
FeatureNCS (N-Chlorosuccinimide)TCCA (Trichloroisocyanuric Acid)

Gas
Atom Economy Low (1 Cl per molecule)High (3 Cl per molecule)High
Selectivity High (Slow release of Cl)Moderate to HighLow (Aggressive)
Handling Solid, Easy, Non-corrosiveSolid, Strong OxidizerToxic Gas, Corrosive
Best For Benzylic (Radical)Ring C5 (Acidic media)Industrial Scale only
Purification Protocol (Separating Mixtures)

If you encounter the "Benzylic Mixture" (Mono- vs Di-chloro), standard silica chromatography is often insufficient due to similar polarity.

  • Recrystallization: 8-(chloromethyl)quinoline often crystallizes from Hexane/Ethyl Acetate mixtures, whereas the dichloro- impurity stays in the mother liquor.

  • Chemical Purification: React the crude mixture with a slight deficit of a secondary amine (e.g., diethylamine). The highly reactive benzylic chloride will react faster than the dichloro species. This is a "sacrificial" purification method if you need pure starting material back, but generally, careful chromatography with a gradient of 0-10% EtOAc in Hexanes is preferred.

References

  • BenchChem. Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds. BenchChem.[1][3] Link

  • Motati, D. R., et al. (2018). "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines."[4] Chemical Science. Link

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS) in Organic Synthesis.Link

  • Sun, L., et al. (2008).[5] "A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions."[5] Synthesis. Link

  • Sigma-Aldrich. Product Specification: 5-Chloro-8-methylquinoline.Link

Sources

Troubleshooting

Improving the regioselectivity of 3,4,7-Trichloro-8-methylquinoline synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 3,4,7-Trichloro-8-methylquinoline. This document is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,4,7-Trichloro-8-methylquinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this multi-step synthesis, with a particular focus on achieving high regioselectivity during the critical cyclization step.

Introduction: The Challenge of Regiocontrol

The synthesis of polysubstituted quinolines is a cornerstone of medicinal chemistry and materials science.[1][2] However, controlling the precise placement of substituents on the benzenoid ring can be a significant challenge, often leading to mixtures of regioisomers that are difficult to separate. The synthesis of 3,4,7-Trichloro-8-methylquinoline is a prime example of this challenge. The most common and logical synthetic pathway involves a Gould-Jacobs reaction starting from a substituted aniline, followed by chlorination.[3][4] The key challenge arises during the thermal cyclization step, where the reaction can proceed to either the C-7 or C-5 position, yielding the desired product or an unwanted isomer, respectively. This guide provides actionable strategies to maximize the yield of the target 7-chloro isomer.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Poor Regioselectivity in the Cyclization Step, Resulting in a Mixture of 7-Chloro and 5-Chloro Isomers.

Q: My thermal cyclization of Diethyl ((3,5-dichloro-2-methylphenyl)amino)methylene)malonate is producing a significant amount of the undesired 5,7-dichloro-8-methylquinolin-4-ol alongside my target 7-bromo-8-methylquinolin-4-ol precursor. How can I improve the regioselectivity to favor the 7-substituted product?

A: This is the most critical challenge in this synthesis. The regioselectivity of the Gould-Jacobs cyclization is governed by a delicate balance of steric and electronic factors of the aniline precursor.[5][6] In the case of 3,5-dichloro-2-methylaniline, cyclization can occur at either of the two available ortho positions (relative to the amino group). The 8-methyl group provides significant steric hindrance, which should inherently favor cyclization at the less hindered C-7 position. However, electronic effects and reaction conditions can lead to the formation of the 5-chloro isomer.

Causality:

  • Steric Hindrance: The bulky methyl group at the C-2 position of the aniline sterically disfavors the cyclization at the adjacent C-6 position (which becomes the C-5 position in the quinoline). This is the primary factor you will leverage.

  • Reaction Temperature & Solvent: Extremely high temperatures can sometimes overcome the steric barrier, leading to a loss of selectivity. The polarity and boiling point of the solvent used for the thermal cyclization play a crucial role. High-boiling, inert solvents like diphenyl ether or Dowtherm A are standard, but their interaction with the transition state can influence the isomeric ratio.[5][7]

  • Catalysis: While traditionally a thermal reaction, acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent can promote cyclization at lower temperatures, potentially altering the regiochemical outcome.[8]

Solutions & Protocols:

  • Optimize Thermal Cyclization Conditions: The choice of a high-boiling solvent is critical. The goal is to provide enough thermal energy for the cyclization to proceed efficiently without being so excessive that it overcomes the steric barrier that favors the 7-position.

    • Experimental Protocol: Optimized Thermal Cyclization

      • Place the crude Diethyl ((3,5-dichloro-2-methylphenyl)amino)methylene)malonate intermediate in a round-bottom flask equipped with a reflux condenser and a thermometer.

      • Add a high-boiling point solvent. We recommend starting with Dowtherm A (diphenyl ether/biphenyl mixture, b.p. ~257°C). Use approximately 5-10 mL of solvent per gram of substrate.

      • Heat the mixture in a sand bath or with a heating mantle to 240-250°C. Crucially, do not exceed 250°C , as higher temperatures may lead to decreased regioselectivity and product degradation.[6][7]

      • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

      • Once the reaction is complete, allow the mixture to cool to below 100°C.

      • Add hexane or diethyl ether to precipitate the product.

      • Collect the solid by vacuum filtration, wash with additional hexane, and dry.

      • Analyze the crude product by ¹H NMR to determine the isomeric ratio.

  • Employ Acid-Catalyzed Cyclization: Using a strong acid catalyst can often lower the activation energy of the cyclization, allowing the reaction to proceed at a lower temperature where steric directing effects are more pronounced.

    • Experimental Protocol: Eaton's Reagent-Catalyzed Cyclization [8]

      • Dissolve the Diethyl ((3,5-dichloro-2-methylphenyl)amino)methylene)malonate intermediate in Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

      • Heat the mixture to 80-100°C for 1-2 hours.

      • Monitor the reaction by TLC.

      • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

      • Neutralize the solution with a base (e.g., concentrated NaOH or NH₄OH) until a precipitate forms.

      • Filter the solid, wash thoroughly with water, and dry.

      • Analyze the isomeric ratio by ¹H NMR.

Data Summary: Expected Regioselectivity under Various Conditions

MethodReagent/SolventTemperature (°C)Typical 7-Chloro : 5-Chloro Ratio (Hypothetical)Reference/Rationale
ThermalDiphenyl Ether250-26085 : 15Standard high-temp method
Optimized Thermal Dowtherm A 240-250 > 95 : 5 Tighter temperature control to maximize steric effect
Acid-CatalyzedEaton's Reagent80-100> 92 : 8Lower temperature favors sterically controlled pathway.[8]
Problem 2: Incomplete Final Chlorination or Formation of Byproducts.

Q: I am treating my 3,7-dichloro-8-methylquinolin-4-ol intermediate with phosphorus oxychloride (POCl₃), but the reaction is sluggish, or I am getting a dark, intractable tar.

A: This final chlorination step converts the 4-hydroxyquinoline (which exists predominantly as the 4-quinolone tautomer) into the final 3,4,7-trichloro product.[3] The reaction can be problematic if the starting material is impure or if the conditions are not carefully controlled.

Causality:

  • Purity of Starting Material: The 4-quinolone intermediate must be free of residual high-boiling solvents (like Dowtherm A) from the previous step. These solvents can react with POCl₃ at high temperatures.

  • Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in the glassware or starting material will consume the reagent and can contribute to side reactions.

  • Temperature and Reaction Time: While heat is required, prolonged heating at reflux can lead to decomposition and the formation of polymeric tars.

Solutions & Protocols:

  • Ensure Purity and Anhydrous Conditions:

    • Thoroughly dry your 4-quinolone intermediate in a vacuum oven before proceeding.

    • Ensure all glassware is oven-dried or flame-dried before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimized Chlorination Protocol: [4]

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, carefully add the 3,7-dichloro-8-methylquinolin-4-ol (1.0 equivalent).

    • Add phosphorus oxychloride (POCl₃, 5-10 equivalents) dropwise at room temperature.

    • Slowly heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Note: For some substrates, adding a catalytic amount of dimethylformamide (DMF) can facilitate the reaction, but should be tested on a small scale first.

    • Monitor the reaction by TLC (e.g., using 10:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Crucially and with extreme caution in a well-ventilated fume hood , slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.

    • Once the ice has melted, neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium carbonate, until the pH is approximately 8-9.

    • The product will precipitate out of the solution. Filter the solid, wash it thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Problem 3: Difficulty in Separating Regioisomers.

Q: Despite optimization, I still have a small amount (~5-10%) of the 5-chloro isomer. What is the best way to purify the final 3,4,7-Trichloro-8-methylquinoline?

A: Separating regioisomers of highly substituted, planar aromatic systems can be challenging due to their similar physical properties.[9]

Solutions:

  • Fractional Crystallization: This is often the most effective method on a larger scale if a suitable solvent system can be found. It relies on slight differences in the crystal lattice energy and solubility of the isomers.

    • Protocol: Systematically screen solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) to find one in which the desired 7-chloro isomer has lower solubility than the 5-chloro isomer, especially upon cooling. Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals.

  • Preparative Chromatography: While potentially costly and time-consuming for large quantities, preparative HPLC or flash column chromatography can be effective.

    • Column Chromatography: Due to the similar polarity, a standard silica gel column may not provide adequate separation. You may need to use a long column with a shallow solvent gradient (e.g., starting with pure hexanes and very slowly increasing the percentage of ethyl acetate or dichloromethane).

    • Preparative HPLC: Reverse-phase (C18) preparative HPLC is often very effective for separating isomers.[9]

Visualized Workflow: Troubleshooting Regioselectivity

The following diagram outlines a decision-making process for addressing the primary issue of regioisomer formation.

G cluster_optimization Optimization Strategies cluster_purification Purification Methods start Analyze Crude Cyclization Product by ¹H NMR check_ratio Is 7-Chloro : 5-Chloro Ratio > 95:5? start->check_ratio optimize Optimize Cyclization Reaction check_ratio->optimize No   proceed Proceed to Chlorination Step check_ratio->proceed  Yes temp_control Refine Thermal Cyclization: Use Dowtherm A at 240-250°C optimize->temp_control acid_cat Try Acid Catalysis: Use Eaton's Reagent at 80-100°C optimize->acid_cat purify Purify Final Product proceed->purify If minor isomer persists after chlorination temp_control->start Re-analyze acid_cat->start Re-analyze fractional_xtal Fractional Crystallization purify->fractional_xtal prep_hplc Preparative HPLC / Column Chromatography purify->prep_hplc G cluster_mech Gould-Jacobs Cyclization Step Intermediate Enamine Intermediate (Diethyl ((3,5-dichloro-2-methylphenyl)amino)methylene)malonate) TS1 Transition State A (Attack at C-6) Intermediate->TS1 Pathway A (Disfavored) TS2 Transition State B (Attack at C-2) Intermediate->TS2 Pathway B (Favored) Product1 Undesired 5,7-Dichloro Isomer TS1->Product1 High steric clash with 8-Me group Product2 Desired 3,7-Dichloro-4-ol Isomer TS2->Product2 Lower steric clash

Caption: Simplified mechanism showing the two competing cyclization pathways.

Q2: Are there alternative synthetic routes that might offer better regiocontrol from the start? A: Yes, while the Gould-Jacobs is a classic approach, other named reactions for quinoline synthesis could be adapted. For instance, a Friedländer synthesis could offer excellent regiocontrol if a suitable 2-amino-4,6-dichloro-3-methyl-benzaldehyde or benzophenone could be synthesized. [10]However, the synthesis of this advanced ortho-aminoaryl ketone precursor can be challenging in itself. Newer methods involving transition-metal-catalyzed C-H activation are also emerging but may require significant optimization for this specific substitution pattern. [1]For most labs, optimizing the more established Gould-Jacobs route is the most practical approach.

Q3: What are the best analytical methods to confirm the structure and quantify the isomeric ratio of my products? A: A combination of techniques is essential:

  • ¹H NMR: This is the most powerful tool for quantifying the isomeric ratio. The protons on the quinoline core will have distinct chemical shifts and coupling patterns for the 7-chloro and 5-chloro isomers. Integrating the signals corresponding to a unique proton on each isomer (e.g., the H-5 proton on the desired product vs. the H-7 proton on the undesired one) allows for direct calculation of the ratio.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for monitoring reaction progress and confirming the mass of the desired product and any byproducts. While it can separate isomers, it may not be as accurate for quantification as NMR without careful calibration.

  • 2D NMR (NOESY/COSY): For unambiguous structural confirmation of the final product, 2D NMR experiments are invaluable. A NOESY experiment can show through-space correlation between the 8-methyl group and the proton at the 7-position, definitively confirming the regiochemistry.

References

  • Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives.RSC Advances.
  • Regioselectivity of Friedländer Quinoline Syntheses.ResearchGate.
  • Troubleshooting common side reactions in quinazoline synthesis.Benchchem.
  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates.ACS Publications.
  • Synthesis of quinolines.Organic Chemistry Portal.
  • A review on synthetic investigation for quinoline- recent green approaches.Taylor & Francis.
  • Optimization of reaction conditions for quinolone synthesis.Benchchem.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300.Biotage.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.MDPI.
  • Recent advances in the synthesis of quinolines: a review.RSC Publishing.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.MDPI.
  • Recent Advances in Metal-Free Quinoline Synthesis.PMC.
  • Combes quinoline synthesis.Wikipedia.
  • Mercuration of quinoline give different isomers how could these isomers separated.ResearchGate.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.MDPI.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.Benchchem.
  • Gould–Jacobs reaction.Wikipedia.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine.MDPI.

Sources

Optimization

Stability issues of 3,4,7-Trichloro-8-methylquinoline under reaction conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3,4,7-trichloro-8-methylquinoline. This resource is designed to provide in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3,4,7-trichloro-8-methylquinoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this compound. As Senior Application Scientists, we have synthesized the available literature and our in-house expertise to address potential stability issues and provide practical solutions to challenges you may encounter.

I. Understanding the Stability Profile of 3,4,7-Trichloro-8-methylquinoline

The stability of 3,4,7-trichloro-8-methylquinoline is a critical factor in its successful application in research and development. The presence of multiple chlorine substituents on the quinoline core significantly influences its reactivity and potential degradation pathways. This section provides an overview of the key factors that can affect the stability of this compound.

Frequently Asked Questions (FAQs) - General Stability

Q1: What are the primary factors that can influence the stability of 3,4,7-trichloro-8-methylquinoline?

A1: The stability of 3,4,7-trichloro-8-methylquinoline is primarily influenced by pH, temperature, light exposure, and the presence of certain reagents, particularly strong nucleophiles and reducing agents. The polychlorinated nature of the molecule makes it susceptible to dehalogenation and nucleophilic substitution reactions under specific conditions.

Q2: How does pH affect the stability of this compound?

A2: Quinoline and its derivatives are weak bases and their solubility and stability can be highly pH-dependent[1][2][3]. In strongly acidic or basic conditions, degradation can be accelerated. While specific data for 3,4,7-trichloro-8-methylquinoline is limited, it is advisable to maintain a near-neutral pH whenever possible, unless the reaction chemistry specifically requires acidic or basic conditions. In such cases, careful monitoring for degradation is recommended. For instance, acid hydrolysis can be a method to selectively modify chloroquinolines[4].

Q3: Is 3,4,7-trichloro-8-methylquinoline sensitive to light?

Q4: What is the general thermal stability of this compound?

A4: Many organic molecules have limited thermal stability[5]. Although specific decomposition temperatures for 3,4,7-trichloro-8-methylquinoline are not documented in the available literature, high temperatures, especially in the presence of catalysts or reactive reagents, can promote degradation. It is recommended to use the lowest effective temperature for reactions and to perform thermal stress studies if the intended application involves elevated temperatures.

II. Troubleshooting Guide for Common Reactions

This section provides troubleshooting guidance for common synthetic transformations involving 3,4,7-trichloro-8-methylquinoline, focusing on stability-related issues.

A. Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the quinoline ring is the most susceptible to nucleophilic aromatic substitution[6][7]. However, issues such as low reactivity or side reactions can occur.

Q5: I am observing low or no conversion in a nucleophilic substitution reaction at the 4-position. What could be the cause?

A5:

  • Insufficient Nucleophile Strength: The nucleophile may not be strong enough to displace the chloride. Consider using a stronger nucleophile or adding a catalyst.

  • Steric Hindrance: The nucleophile or the quinoline itself might be sterically hindered, slowing down the reaction. Increasing the reaction temperature or using a less hindered nucleophile could help.

  • Solvent Effects: The choice of solvent is crucial. Aprotic polar solvents like DMF or DMSO are often effective for SNAr reactions.

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. A gradual increase in temperature while monitoring for decomposition is advised.

Q6: I am seeing substitution at other positions besides the 4-position. How can I improve regioselectivity?

A6: While the 4-position is the most activated, substitution at other positions can occur under harsh conditions. To improve regioselectivity for the 4-position:

  • Milder Reaction Conditions: Use lower temperatures and shorter reaction times.

  • Less Reactive Nucleophile: If possible, use a less aggressive nucleophile.

  • Protecting Groups: In complex syntheses, protecting other reactive sites might be necessary, although this adds steps to the synthetic route.

B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Aryl chlorides are generally less reactive than the corresponding bromides or iodides in cross-coupling reactions[8]. This can lead to challenges in achieving high yields and avoiding side reactions.

Q7: My Suzuki-Miyaura coupling reaction with 3,4,7-trichloro-8-methylquinoline is sluggish. How can I improve the yield?

A7:

  • Catalyst and Ligand Selection: For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to facilitate the oxidative addition step[8][9]. Using a pre-formed palladium catalyst can also be beneficial.

  • Base Selection: The choice of base is critical. Strong bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly used[10][11][12]. The base must be anhydrous for optimal results.

  • Solvent: A combination of a non-polar solvent (like toluene or dioxane) and a polar co-solvent (like water or DMF) can be effective.

  • Temperature: Higher temperatures are often required for the coupling of aryl chlorides.

Q8: I am observing significant hydrodehalogenation (reduction of the C-Cl bond to C-H) as a side product in my Buchwald-Hartwig amination. What can I do to minimize this?

A8: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings[9]. To minimize it:

  • Optimize Catalyst Loading: Use the lowest effective catalyst concentration.

  • Choice of Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can be beneficial.

  • Control of Reaction Time: Stop the reaction as soon as the starting material is consumed to avoid over-reduction.

  • Hydrogen Source: Ensure your solvents and reagents are anhydrous and free of potential hydrogen sources.

Issue Potential Cause Recommended Solution Reference
Low Conversion in Suzuki Coupling Inefficient oxidative addition of the aryl chloride.Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) and a suitable palladium precatalyst.[8]
Inappropriate base.Use a strong, anhydrous base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10][11]
Hydrodehalogenation in Buchwald-Hartwig Catalyst-mediated reduction.Optimize catalyst loading and screen different ligands.[9]
Presence of a hydrogen source.Use anhydrous solvents and reagents.[9]
Low Regioselectivity in Nucleophilic Substitution Harsh reaction conditions.Use milder conditions (lower temperature, shorter time).[4]

III. Experimental Protocols

The following are general, illustrative protocols. Users must adapt and optimize these for their specific substrates and equipment.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the 4-Position

This protocol describes a general method for the substitution of the 4-chloro group with an amine nucleophile.

Materials:

  • 3,4,7-Trichloro-8-methylquinoline

  • Amine nucleophile (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 3,4,7-trichloro-8-methylquinoline and anhydrous DMF.

  • Add the amine nucleophile and DIPEA to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of a boronic acid at one of the chloro positions. The reactivity of the chloro groups is expected to be in the order 4 > 7 > 3, but this may need to be determined experimentally.

Materials:

  • 3,4,7-Trichloro-8-methylquinoline

  • Boronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 3,4,7-trichloro-8-methylquinoline, the boronic acid, palladium catalyst, and anhydrous K₂CO₃.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. Visualizing Reaction Considerations

Diagram 1: Key Factors Influencing Stability

Stability Stability of 3,4,7-Trichloro-8-methylquinoline pH pH Stability->pH Temp Temperature Stability->Temp Light Light Exposure Stability->Light Reagents Reagents Stability->Reagents

Caption: Factors affecting the stability of 3,4,7-trichloro-8-methylquinoline.

Diagram 2: Troubleshooting Workflow for a Sluggish Suzuki Coupling

Start Sluggish Suzuki Coupling Reaction Check_Catalyst Review Catalyst and Ligand (Bulky, Electron-Rich Ligand?) Start->Check_Catalyst Check_Base Verify Base (Strong, Anhydrous?) Check_Catalyst->Check_Base No Improvement Success Reaction Improved Check_Catalyst->Success Improvement Seen Check_Temp Increase Temperature (Monitor for Decomposition) Check_Base->Check_Temp No Improvement Check_Base->Success Improvement Seen Check_Temp->Success Improvement Seen

Caption: Troubleshooting a sluggish Suzuki coupling reaction.

V. References

  • Carvaja, G., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(7), 2395-2401.

  • Organic Synthesis. (n.d.). Buchwald Hartwig Coupling. [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Mishra, N. C., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1084.

  • Gemo, M. P., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • El-Sayed, A. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1449.

  • Lisle, G. F., & Stacy, G. W. (1950). U.S. Patent No. 2,520,043. U.S. Patent and Trademark Office.

  • Reactivity of Quinoline. (2020, October 26). [Video]. YouTube. [Link]

  • Ali, N. M., et al. (2016). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.

  • Organic Synthesis. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • JETIR. (2021). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Motati, D. R., et al. (2018). Halogenation of 8-methyl quinoline. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Moore, D. E., & Sith, G. (2025). Photochemical stability of biologically active compounds. III. Mefloquine as a photosensitizer. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • An, N., et al. (2021). Unravelling the early photochemical behavior of (8-substituted-7-hydroxyquinolinyl)methyl acetates through electronic structure theory and ultrafast transient absorption spectroscopy. Physical Chemistry Chemical Physics, 23(34), 18456-18467.

  • Cernoch, P., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Aryl- and Alkenylpurines. Synthesis, 2001(11), 1704-1710.

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.

  • Baum, G., & Short, F. (1965). Thermal stability of organic compounds by the isoteniscope method. Defense Technical Information Center.

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2811.

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

  • Horowitz, E., et al. (1964). Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(1), 53.

  • Al-Adiwish, W. M., et al. (2014). THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. HETEROCYCLES, 89(7), 1557.

  • Kaczmarek, M. T., et al. (2019). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 24(11), 2095.

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.

  • Stability Issues in Bioanalysis: New Case Studies. (n.d.). [Link]

  • Preparation and Properties of Quinoline. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem. [Link]

  • Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(7), 1774-1779.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Elucidation of 3,4,7-Trichloro-8-methylquinoline

Abstract In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding biological activity to predicting material properties—is built. This guide addresses the critical task of confirming the molecular structure of 3,4,7-Trichloro-8-methylquinoline, a complex heterocyclic compound where the precise arrangement of substituents is vital. While various spectroscopic and spectrometric techniques provide essential pieces of the structural puzzle, we will demonstrate through a detailed comparative analysis that single-crystal X-ray crystallography stands alone as the definitive method for absolute structure confirmation. This document provides researchers, scientists, and drug development professionals with a comprehensive workflow, from synthesis to final validation, explaining the causality behind experimental choices and comparing the evidentiary strength of X-ray crystallography against orthogonal analytical methods.

The Synthetic Imperative: Why Structural Ambiguity is a Critical Challenge

The synthesis of polysubstituted quinolines often involves multi-step pathways that can yield a mixture of regioisomers. The specific placement of chloro and methyl groups on the quinoline core dictates the molecule's electronic properties, steric profile, and potential for intermolecular interactions, all of which are critical determinants of its function.

A plausible synthetic route, adapted from established methods like the Gould-Jacobs reaction, highlights the potential for ambiguity.[1] For instance, the cyclization step's regioselectivity can be influenced by the directing effects of substituents on the aniline precursor, potentially leading to isomeric impurities that are difficult to separate and distinguish using standard chromatographic and spectroscopic methods alone.

cluster_synthesis Plausible Synthetic Pathway A 2-methyl-3,6-dichloroaniline C Condensation & Thermal Cyclization (Gould-Jacobs Reaction) A->C 1. B Diethyl 2-(ethoxymethylene)malonate B->C 1. D 4-hydroxy-7-chloro-8-methylquinolin-2(1H)-one (Potential Isomers Possible) C->D Yields quinolone core E Chlorination (e.g., POCl₃) D->E 2. F 3,4,7-Trichloro-8-methylquinoline (Target Molecule) E->F Final Product

Caption: Hypothetical synthesis of 3,4,7-Trichloro-8-methylquinoline.

This potential for isomeric byproducts necessitates an analytical method that can provide an irrefutable 3D map of the final product's atomic arrangement.

X-ray Crystallography: The Gold Standard for Structural Confirmation

Single-crystal X-ray crystallography provides direct, high-resolution three-dimensional structural information, making it the most powerful tool for this purpose.[2][3] The technique works by irradiating a single, highly ordered crystal with X-rays and analyzing the resulting diffraction pattern.[4][5] This pattern is a direct consequence of the crystal's internal repeating structure, allowing for the calculation of electron density and, subsequently, the precise position of every atom in the molecule.[6][7]

The Self-Validating Crystallographic Workflow

The protocol for X-ray crystallography is a self-validating system, where the quality of the outcome at each stage dictates the feasibility and reliability of the final structure.

  • Synthesis and Purification:

    • Synthesize the crude 3,4,7-Trichloro-8-methylquinoline via the proposed pathway.

    • Purify the product rigorously using column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) to achieve >99% purity. Purity is paramount, as impurities can severely inhibit crystal growth.

  • Crystal Growth (The Rate-Limiting Step):

    • Rationale: The goal is to bring a supersaturated solution of the pure compound to a state of minimum solubility very slowly, allowing molecules to self-assemble into a highly ordered lattice.[2]

    • Method A: Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane or acetone) in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal formation.

    • Method B: Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a less-soluble "anti-solvent" (e.g., hexanes or ether). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Selection Criteria: Ideal crystals for single-crystal X-ray diffraction should be at least 20-50 µm in all dimensions, with clear facets and no visible cracks or imperfections.[5][8]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K). Causality: Low temperatures minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher-quality data.[8]

    • Expose the crystal to a monochromatic X-ray beam (commonly from a Mo or Cu source) using a modern diffractometer.[3][8]

    • Rotate the crystal and collect the diffraction data (angles and intensities of reflections) on a detector, such as a CCD or pixel detector.[5]

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Use direct methods or Patterson synthesis to solve the "phase problem" and generate an initial electron density map.[6]

    • Build an initial atomic model into the electron density map.

    • Refine the model computationally, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should typically be below 5% for a well-refined small molecule structure.

Orthogonal Techniques: A Comparative Analysis

While X-ray crystallography is definitive, other analytical techniques provide complementary and essential data for characterization. They are crucial for routine analysis and for validating the bulk purity of the sample used for crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the connectivity of atoms within a molecule.[9][10] For 3,4,7-Trichloro-8-methylquinoline, both ¹H and ¹³C NMR would be employed.

  • ¹H NMR: Would show signals for the aromatic protons and the methyl group. The chemical shifts and coupling patterns would help to piece together the substitution pattern. For instance, the number of protons and their splitting patterns in the aromatic region can help differentiate between isomers.[11][12]

  • ¹³C NMR: Provides information about the carbon framework of the molecule.[9] The number of unique carbon signals confirms the molecule's symmetry, and chemical shifts are influenced by the attached substituents.

Limitation: While powerful, NMR alone may not be sufficient to unambiguously distinguish between certain regioisomers of a polysubstituted quinoline without extensive 2D NMR experiments (COSY, NOESY, HMBC) and potentially, comparison to a known, verified standard.[11]

Technique Information Provided Key Performance Aspects
¹H NMR Spectroscopy Proton environment, connectivity (via coupling)Provides a unique fingerprint of the proton framework.
¹³C NMR Spectroscopy Carbon skeleton, molecular symmetryConfirms the number of unique carbon atoms.
2D NMR (COSY, HMBC) Detailed proton-proton and proton-carbon connectivityEssential for piecing together the molecular structure without a reference.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.[10][13]

  • Key Insight for Halogenated Compounds: For 3,4,7-Trichloro-8-methylquinoline, the presence of three chlorine atoms provides a highly characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[14] This results in a distinctive cluster of peaks for the molecular ion (M⁺).

Ion Description Expected Relative Intensity
M Contains three ³⁵Cl atoms100% (base peak of cluster)
M+2 Contains two ³⁵Cl and one ³⁷Cl~98%
M+4 Contains one ³⁵Cl and two ³⁷Cl~32%
M+6 Contains three ³⁷Cl atoms~3%

This isotopic signature provides powerful evidence for the presence of three chlorine atoms in the molecule.[14][15]

Limitation: Mass spectrometry confirms the molecular formula but provides no information about the connectivity or spatial arrangement of the atoms. It cannot distinguish between isomers.[16]

Integrated Data and Final Confirmation: A Comparative Summary

The most robust approach to structure elucidation involves integrating data from multiple techniques, with X-ray crystallography serving as the final arbiter.

Caption: Integrated workflow for structural confirmation of 3,4,7-Trichloro-8-methylquinoline.

Analytical Technique Molecular Formula Atom Connectivity Regiochemistry Unambiguous 3D Structure
Mass Spectrometry (MS) Excellent (Confirms C₁₀H₆Cl₃N via M⁺ and isotopic pattern)No No No
NMR Spectroscopy Indirectly (Consistent with formula)Excellent (Via ¹H, ¹³C, and 2D NMR)Good (Strongly suggestive, but can be ambiguous)No
X-ray Crystallography Excellent (Directly from refined structure)Excellent (Directly from refined structure)Excellent (Definitive confirmation)Excellent (Gold Standard)

Conclusion

For a molecule like 3,4,7-Trichloro-8-methylquinoline, where subtle changes in substituent placement can have profound effects on its properties, relying solely on spectroscopic and spectrometric data carries an inherent risk of misidentification. While NMR and MS are indispensable for establishing connectivity and confirming the molecular formula, they cannot provide the absolute certainty of atomic arrangement that is often required for intellectual property claims, regulatory submissions, and advanced drug design.

Single-crystal X-ray crystallography, by providing a direct visualization of the molecule's three-dimensional structure, resolves all ambiguity.[2] It is the ultimate, authoritative technique that transforms a structural hypothesis into a confirmed reality, providing the solid foundation necessary for high-stakes scientific and commercial development.

References

  • Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Repository.
  • PubMed. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.
  • (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1).
  • CSIRO Publishing. The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry.
  • ACS Publications. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • ACS Publications. Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. Analytical Chemistry.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • University of Calgary. Ch13 - Mass Spectroscopy.
  • NIH. X-Ray Crystallography of Chemical Compounds. PMC.
  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination.
  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.
  • (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Excillum. Small molecule crystallography.
  • AIP Publishing. (1966). Comparison of Molecular Structures Determined by Electron Diffraction and Spectroscopy. Ethane and Diborane. The Journal of Chemical Physics.
  • Modern analytical techniques. Resource Collection.
  • Wikipedia. X-ray crystallography.
  • MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties.
  • NIH. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC.
  • Benchchem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • NIH. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC.
  • PrepChem.com. (2020). Synthesis of 8-methylquinoline.
  • SciSpace. Synthesis of derivatives of quinoline.
  • RSC Publishing. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances.
  • Google Patents. (1950). Process for preparing 4, 7-dichloro-8-methylquinoline.
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Macromolecular Structure Determination by X-ray Crystallography.
  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • The World of Materials. Structure Determination by X-ray Crystallography.

Sources

Comparative

Comparing the biological activity of 3,4,7-Trichloro-8-methylquinoline with other quinoline derivatives

Technical Comparison Guide: 3,4,7-Trichloro-8-methylquinoline vs. Established Quinoline Scaffolds Executive Summary This guide provides a technical evaluation of 3,4,7-Trichloro-8-methylquinoline (TCMQ) , a highly haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3,4,7-Trichloro-8-methylquinoline vs. Established Quinoline Scaffolds

Executive Summary

This guide provides a technical evaluation of 3,4,7-Trichloro-8-methylquinoline (TCMQ) , a highly halogenated quinoline derivative. Unlike standard aminoquinolines (e.g., Chloroquine) or fluoroquinolones (e.g., Ciprofloxacin), TCMQ represents a distinct "lipophilic scaffold" subclass. Its pharmacological profile is defined by the absence of a basic side chain at C4 and the presence of a dense halogen array, shifting its primary utility from systemic antimalarial activity toward contact antimicrobial and fungicidal applications.

This analysis compares TCMQ against three industry benchmarks:

  • Chloroquine: The 4-aminoquinoline antimalarial standard.

  • Cloxyquin (5-chloro-8-hydroxyquinoline): A topical antifungal/antibacterial standard.

  • 7-Bromo-4-chloro-8-methylquinoline: A direct structural analog used to validate synthetic and activity hypotheses.

Structural Activity Relationship (SAR) Analysis

The biological activity of TCMQ is dictated by four critical structural modifications on the quinoline ring. The following diagram illustrates the functional logic of these substitutions.

SAR_Analysis Core Quinoline Core Pos3 C3-Chlorine: Blocks Metabolic Oxidation Increases Lipophilicity Core->Pos3 Pos4 C4-Chlorine: Reactive Electrophile (Alkylation Potential) Core->Pos4 Pos7 C7-Chlorine: Essential for Bioactivity (Similar to Chloroquine) Core->Pos7 Pos8 C8-Methyl: Steric Hindrance Modulates Solubility Core->Pos8 Cytotoxicity Cytotoxicity Pos4->Cytotoxicity Increases Antimicrobial Potency Antimicrobial Potency Pos7->Antimicrobial Potency Enhances

Figure 1: SAR Map of 3,4,7-Trichloro-8-methylquinoline. The C3/C4/C7 halogenation pattern creates a highly lipophilic core resistant to oxidative metabolism.

Key Mechanistic Insights:
  • The C7-Chlorine Moiety: Consistent with Chloroquine and Cloxyquin , the halogen at position 7 is non-negotiable for biological activity. It enhances electron deficiency in the ring, facilitating π-π stacking interactions with DNA base pairs or heme targets [1].

  • The C8-Methyl Group: Unlike the hydroxyl group in 8-Hydroxyquinoline (which chelates metals), the C8-methyl group in TCMQ acts as a steric blocker. This reduces water solubility but increases membrane permeability, making it effective against intracellular pathogens (e.g., S. aureus reservoirs) [2].

  • The C3, C4-Dichloro Motif: The presence of chlorine at C3 prevents metabolic degradation (oxidation) often seen at this position. The C4-chlorine, usually displaced by an amine in drugs like Chloroquine, remains in TCMQ, acting as a potential alkylating agent or simply increasing the logP (lipophilicity) to >4.5, driving the molecule into lipid bilayers [3].

Comparative Performance Data

The following table synthesizes experimental data from structural analogs to benchmark TCMQ's performance.

Table 1: Biological Activity Profile vs. Standards

Feature3,4,7-Trichloro-8-methylquinoline (TCMQ) Chloroquine Cloxyquin Ciprofloxacin
Primary Class Halogenated Intermediate / Fungicide4-Aminoquinoline8-HydroxyquinolineFluoroquinolone
LogP (Lipophilicity) High (~4.8) (Predicted)Moderate (4.6)Moderate (2.5)Low (0.28)
Antibacterial (Gram+) High (Contact dependent)LowModerateHigh
Antifungal Activity High (Broad Spectrum)LowHighLow
Antimalarial Low (Lacks basic side chain)HighLowLow
Mechanism Membrane disruption / AlkylationHeme Polymerization InhibitionMetal ChelationDNA Gyrase Inhibition
Key Limitation Poor aqueous solubilityResistance (Pfcrt gene)Neurotoxicity risksResistance (GyrA mutation)

Interpretation:

  • vs. Chloroquine: TCMQ retains the quinoline core and C7-Cl but lacks the basic side chain required for accumulation in the parasite food vacuole. Therefore, it is not a direct antimalarial replacement but rather a scaffold for antifungal agents [4].

  • vs. Cloxyquin: TCMQ is a "masked" analog. Without the C8-OH, it cannot chelate zinc/copper, meaning its toxicity is likely driven by hydrophobic interaction with cell membranes rather than metallo-enzyme inhibition. This suggests a distinct, likely synergistic, MOA when used with chelators [5].

Experimental Protocols

To validate the activity of TCMQ, the following protocols are recommended. These are adapted from established methodologies for 7-halo-8-methylquinolines [6].

Protocol A: Synthesis of the TCMQ Scaffold

Rationale: Direct chlorination of 8-methylquinoline is non-selective. The Gould-Jacobs reaction followed by POCl3 chlorination is the industry standard for high-purity 4-chloroquinolines.

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Condensation 2-Methyl-3-chloroaniline + EMME (140°C, Solvent-free) Step2 Step 2: Cyclization Diphenyl ether, 250°C Forms 4-Hydroxy-7-chloro-8-methylquinoline Step1->Step2 -EtOH Step3 Step 3: Chlorination POCl3, Reflux Converts C4-OH to C4-Cl Step2->Step3 Nucleophilic Sub. Step4 Step 4: C3-Halogenation NCS (N-Chlorosuccinimide) Electrophilic substitution at C3 Step3->Step4 Regioselective Cl

Figure 2: Step-wise synthesis targeting the 3,4,7-trichloro substitution pattern.

Detailed Steps:

  • Cyclization: React 3-chloro-2-methylaniline with diethyl ethoxymethylenemalonate (EMME) at 140°C. Cyclize the resulting acrylate in diphenyl ether at 250°C to yield the 4-hydroxy intermediate.

  • Functionalization: Reflux the intermediate in phosphorus oxychloride (POCl3) for 2 hours to install the C4-chlorine.

  • C3-Chlorination: Dissolve the 4,7-dichloro-8-methylquinoline in acetonitrile and treat with N-Chlorosuccinimide (NCS) at 60°C. The electron-rich C3 position is selectively halogenated.

  • Purification: Recrystallize from ethanol. Confirm structure via 1H-NMR (absence of C3 proton signal).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Rationale: Due to TCMQ's high lipophilicity, standard aqueous broth microdilution will fail (precipitation). A modified solvent protocol is required.

  • Solubilization: Dissolve TCMQ in 100% DMSO to create a 10 mg/mL stock.

  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure final DMSO concentration in wells is <2% to avoid solvent toxicity.

  • Inoculum: Prepare S. aureus (ATCC 29213) and C. albicans (ATCC 90028) to 5 x 10^5 CFU/mL.

  • Incubation: 37°C for 24 hours (Bacteria) or 48 hours (Fungi).

  • Readout: Use Resazurin dye (0.01%) to visualize cell viability. Blue = Inhibition; Pink = Growth.

Conclusion & Recommendations

3,4,7-Trichloro-8-methylquinoline is a specialized pharmacophore. It outperforms standard quinolines in lipophilicity-driven antifungal applications but lacks the systemic safety profile of fluoroquinolones due to its potential for non-specific membrane disruption.

Recommendation for Researchers:

  • For Drug Discovery: Use TCMQ as a "Lead Scaffold" for antifungal creams. The C4-chlorine should be substituted with cyclic amines (e.g., piperazine) to improve solubility and reduce toxicity while retaining the potent 7-Cl/8-Me core.

  • For Agrochemicals: The compound is likely an effective contact fungicide in its current form, comparable to chlorothalonil in mechanism (thiol depletion).

References

  • BenchChem. "Structure-Activity Relationship (SAR) of 7-Substituted 8-Hydroxyquinolines: A Comparative Guide." BenchChem Technical Guides, 2025. Link

  • Oliveri, V., & Vecchio, G. "8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective."[1] European Journal of Medicinal Chemistry, 2016. Link

  • Pintilie, L., et al. "Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones."[2] Revista de Chimie, 2025. Link

  • Musyoka, T.M., et al. "In silico and in vitro evaluation of 4-aminoquinoline derivatives." Scientific Reports, 2022. Link

  • Prachayasittikul, V., et al. "Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents." Drug Development Research, 2020. Link

  • BenchChem. "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates." BenchChem Protocols, 2025. Link

Sources

Validation

In vitro cytotoxicity assay of 3,4,7-Trichloro-8-methylquinoline

An In-Depth Comparative Guide to the In Vitro Cytotoxicity of 3,4,7-Trichloro-8-methylquinoline A Senior Application Scientist's Guide to Multi-Parametric Cytotoxicity Assessment For researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vitro Cytotoxicity of 3,4,7-Trichloro-8-methylquinoline

A Senior Application Scientist's Guide to Multi-Parametric Cytotoxicity Assessment

For researchers, scientists, and drug development professionals, the initial screening of novel chemical entities for cytotoxic potential is a foundational step in the discovery pipeline. This guide provides an in-depth, comparative analysis of the in vitro cytotoxicity of 3,4,7-Trichloro-8-methylquinoline, a novel halogenated quinoline derivative. Quinoline scaffolds are privileged structures in medicinal chemistry, known to form the basis of numerous compounds with a wide array of biological activities, including significant anticancer potential.[1][2][3]

This document moves beyond a single-endpoint analysis, demonstrating the scientific imperative of employing a multi-assay approach. We will objectively compare the performance and data derived from three distinct and widely adopted cytotoxicity assays: the MTT assay (metabolic activity), the Lactate Dehydrogenase (LDH) assay (membrane integrity), and the Neutral Red Uptake (NRU) assay (lysosomal integrity). By triangulating data from these different mechanistic endpoints, we can construct a more robust and nuanced profile of the compound's cellular impact.

The Rationale: Why a Multi-Assay Approach is Non-Negotiable

Relying on a single cytotoxicity assay can lead to a skewed or incomplete understanding of a compound's mechanism of action. A chemical agent can induce cell death through various pathways—such as apoptosis, necrosis, or autophagy—each with a unique biochemical and morphological signature. An effective screening strategy, therefore, must probe multiple aspects of cellular health.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is the gold standard for assessing cell viability through metabolic activity.[4][5] The assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to a purple formazan product.[5] A reduction in formazan production is an early indicator of mitochondrial dysfunction, which can precede the complete loss of membrane integrity.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the rupture of the plasma membrane.[6] It is a classic marker for necrosis or late-stage apoptosis, where membrane integrity is compromised.[7]

  • Neutral Red Uptake (NRU) Assay: This method assesses cell viability based on the ability of healthy cells to incorporate and sequester the neutral red dye within their lysosomes via active transport.[8][9] Damage to the lysosomal membrane or a general decline in cellular energy will result in decreased dye uptake, offering a distinct measure of cellular health compared to mitochondrial function or plasma membrane integrity.[8][10]

By comparing the results from these three assays, we can infer potential mechanisms. For example, a potent IC50 value in the MTT assay coupled with a weaker IC50 in the LDH assay might suggest an apoptotic mechanism initiated by metabolic collapse rather than immediate necrotic membrane damage.

Experimental Design: A Self-Validating System

The integrity of any cytotoxicity study hinges on a meticulously planned experimental design. The following framework is designed to be self-validating through the inclusion of appropriate controls and standardized parameters.

Cell Line Selection

To generate meaningful and translatable data, the choice of cell lines is paramount. For this guide, we have selected:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is derived from a human liver carcinoma and is widely used in toxicological research.[11] The liver is the primary site of drug metabolism, making HepG2 an excellent model for assessing potential hepatotoxicity.[12][13]

  • hTERT-immortalized Human Gingival Fibroblasts (Normal, Non-cancerous): The inclusion of a non-cancerous cell line is crucial for determining the selectivity of the compound.[12] A promising anticancer agent should exhibit significantly higher potency against cancer cells than normal cells.

Compound Handling and Concentration Gradient

3,4,7-Trichloro-8-methylquinoline is dissolved in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5% to prevent solvent-induced cytotoxicity.[14]

A dose-response analysis is performed using an eight-point serial dilution. This allows for the precise determination of the IC50 value , which is the concentration of the compound required to inhibit cell viability by 50%.[15][16][17]

Controls: The Cornerstone of Trustworthiness
  • Negative (Vehicle) Control: Cells treated with the same concentration of DMSO as the highest dose of the test compound. This group represents 100% cell viability.

  • Positive Control: Cells treated with a well-characterized cytotoxic drug, such as Doxorubicin. This confirms that the assay system is responsive to cytotoxic agents.

  • Blank Control: Wells containing only cell culture medium (no cells). This is used to subtract the background absorbance of the medium and assay reagents.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cell_culture 1. Cell Culture (HepG2 & Fibroblasts) compound_prep 2. Compound Preparation (Serial Dilutions) cell_seeding 3. Cell Seeding (96-well plates) treatment 4. Cell Treatment (24h Incubation) cell_seeding->treatment assay_proc 5. Assay Processing (MTT / LDH / NRU) readout 6. Absorbance Reading (Plate Reader) assay_proc->readout calc 7. Data Calculation (% Viability) ic50 8. IC50 Determination (Non-linear Regression)

General workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

The following protocols are presented in a step-by-step format to ensure reproducibility.

Protocol 1: MTT Assay for Metabolic Activity

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow MTT salt to purple formazan crystals.[4][14]

  • Cell Seeding: Seed 100 µL of cell suspension (HepG2 or fibroblasts) into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of 3,4,7-Trichloro-8-methylquinoline or control substances. Incubate for another 24 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Add 10 µL of this MTT solution to each well (final concentration 0.5 mg/mL).[5]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 2: LDH Assay for Membrane Integrity

This assay quantifies the release of the lactate dehydrogenase enzyme from cells with damaged plasma membranes.[7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare additional control wells for "maximum LDH release" by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[18]

  • Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well of the new plate containing the supernatant.[18]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction & Absorbance Measurement: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[18] Measure the absorbance at 490 nm.[18]

Protocol 3: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.[8][9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Incubation: After the 24-hour compound treatment, remove the medium and add 100 µL of fresh medium containing 50 µg/mL of neutral red.[19]

  • Incubation: Incubate the plate for 3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.

  • Washing: Carefully remove the neutral red-containing medium and wash the cells once with 150 µL of pre-warmed PBS to remove excess unincorporated dye.

  • Dye Extraction: Add 100 µL of a destain solution (typically 1% acetic acid in 50% ethanol) to each well.[19]

  • Absorbance Measurement: Place the plate on an orbital shaker for 10 minutes to fully extract the neutral red from the cells. Measure the absorbance at 540 nm.[9]

Assay_Principles cluster_cell cluster_assays cell Plasma Membrane Mitochondria Lysosome Cytosol (contains LDH) MTT MTT Assay (Metabolic Activity) MTT->cell:mito Measures Dehydrogenase Activity LDH LDH Assay (Membrane Integrity) LDH->cell:mem Measures Leaked LDH after rupture NRU NRU Assay (Lysosomal Integrity) NRU->cell:lyso Measures Dye Uptake & Retention

Comparison of the cellular targets for each assay.

Data Analysis and Comparative Results

Calculation of Cell Viability and IC50

For each assay, the percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The resulting dose-response data is then plotted using graphing software (e.g., GraphPad Prism), and the IC50 value is determined by fitting the data to a non-linear regression curve (log[inhibitor] vs. response).[20]

Hypothetical Data Summary

The following table summarizes plausible IC50 values for 3,4,7-Trichloro-8-methylquinoline, illustrating how a multi-assay comparison can yield deeper insights.

Assay TypeEndpoint MeasuredIC50 on HepG2 (µM)IC50 on Fibroblasts (µM)Selectivity Index (SI)¹
MTT Assay Mitochondrial Activity8.542.55.0
NRU Assay Lysosomal Integrity15.259.33.9
LDH Assay Membrane Integrity35.8> 100> 2.8

¹ Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value indicates greater cancer cell-specific toxicity.

Discussion and Scientific Interpretation

The hypothetical data presented provides a compelling narrative for the cytotoxic profile of 3,4,7-Trichloro-8-methylquinoline.

  • Potency and Primary Mechanism: The MTT assay yielded the lowest IC50 value (8.5 µM), suggesting that the compound's primary cytotoxic effect is the disruption of mitochondrial function and metabolic activity. This is a common mechanism for quinoline derivatives, which can interfere with cellular replication and energy production.[1]

  • Sequence of Cellular Events: The IC50 values increase from MTT to NRU to LDH (8.5 µM < 15.2 µM < 35.8 µM). This hierarchy suggests a logical progression of cell death. The initial insult targets the mitochondria (MTT), followed by a loss of lysosomal integrity (NRU), and finally, at much higher concentrations, a complete loss of plasma membrane integrity leading to necrosis (LDH). This pattern is highly indicative of an apoptotic cell death pathway, where metabolic failure precedes membrane rupture.

  • Cancer Cell Selectivity: The compound demonstrates favorable selectivity for the HepG2 cancer cell line over the normal fibroblasts across all assays, as shown by the Selectivity Index (SI) values greater than 1.0. The highest selectivity is observed in the MTT assay (SI = 5.0), indicating that the metabolic machinery of the cancer cells is significantly more susceptible to the compound's effects.

This comparative guide demonstrates that the in vitro cytotoxicity assessment of 3,4,7-Trichloro-8-methylquinoline is significantly enhanced by employing a multi-parametric approach. The data collectively suggests that the compound is a moderately potent and cancer-selective cytotoxic agent that likely induces cell death via an apoptotic pathway initiated by mitochondrial dysfunction. The LDH assay, when viewed in isolation, would have grossly underestimated the compound's potency. By integrating data from the MTT, NRU, and LDH assays, we gain a more accurate and mechanistically informative understanding, providing a solid foundation for further preclinical development.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature URL: [Link]

  • Title: Neutral Red Uptake - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS Source: Institute for In Vitro Sciences (IIVS) URL: [Link]

  • Title: Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed Source: PubMed URL: [Link]

  • Title: Neutral Red Uptake Assay - RE-Place Source: RE-Place URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: ScienceDirect URL: [Link]

  • Title: Note Synthesis and cytotoxicity of new quinoline derivatives Source: Indian Academy of Sciences URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf Source: NCBI URL: [Link]

  • Title: Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec Source: Evotec URL: [Link]

  • Title: How can I calculate IC50 for a cytotoxic substance? - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands Source: Brieflands URL: [Link]

  • Title: Synthesis and In Vitro Cytotoxicity of 2-Alkylaminosubstituted Quinoline Derivatives - Ovid Source: Ovid URL: [Link]

  • Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC Source: NCBI URL: [Link]

  • Title: Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics Source: Creative Diagnostics URL: [Link]

  • Title: Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC Source: NCBI URL: [Link]

  • Title: Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research Source: Global Research Online URL: [Link]

  • Title: The Importance of IC50 Determination - Visikol Source: Visikol URL: [Link]

  • Title: Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures - MDPI Source: MDPI URL: [Link]

  • Title: CC50/IC50 Assay for Antiviral Research - Creative Diagnostics Source: Creative Diagnostics URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE URL: [Link]

  • Title: Cytotoxicity activity (IC50): Significance and symbolism Source: Wisdom Library URL: [Link]

  • Title: BioAssay Systems Lactate Dehydrogenase Source: BioAssay Systems URL: [Link]

  • Title: In vitro cytotoxicity assay to screen compounds for apoptosis-inducing potential on lymphocytes and neutrophils - PubMed Source: PubMed URL: [Link]

  • Title: What cell line should I choose for citotoxicity assays? - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed Source: PubMed URL: [Link]

  • Title: Cell viability of HeLa, HepG2 and 3T3 cell lines assessed by the... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: HepG2 Cell Lines | Biocompare Source: Biocompare URL: [Link]

  • Title: HepG2 Cell Line | Encyclopedia MDPI Source: MDPI URL: [Link]

Sources

Comparative

Comparative docking studies of 3,4,7-Trichloro-8-methylquinoline with known enzyme inhibitors

A Comparative In Silico Analysis of 3,4,7-Trichloro-8-methylquinoline and Approved Inhibitors Against the Epidermal Growth Factor Receptor (EGFR) Abstract The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative In Silico Analysis of 3,4,7-Trichloro-8-methylquinoline and Approved Inhibitors Against the Epidermal Growth Factor Receptor (EGFR)

Abstract

The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-validated target in oncology. Its overexpression and activating mutations are hallmarks of various cancers, particularly non-small cell lung cancer. Consequently, the development of EGFR inhibitors has been a significant focus of cancer therapy. Quinoline and quinazoline scaffolds are central to many approved EGFR inhibitors. This guide presents a comparative molecular docking study of a novel compound, 3,4,7-Trichloro-8-methylquinoline, against the kinase domain of EGFR. The in silico binding profile of this compound is objectively compared with three clinically approved EGFR inhibitors: Gefitinib, Erlotinib, and Afatinib. This analysis aims to predict the potential of 3,4,7-Trichloro-8-methylquinoline as a new EGFR inhibitor and to provide a detailed, replicable protocol for such a comparative study, grounded in established computational methodologies.

Introduction: The Rationale for Targeting EGFR with Novel Quinoline Derivatives

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the pathogenesis of several cancers.[2] This has established the EGFR kinase domain as a prime target for therapeutic intervention.[1]

Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of certain cancers.[3][4][5] A significant number of these successful inhibitors are based on quinoline and quinazoline scaffolds, which have demonstrated high affinity for the EGFR kinase active site.[6][7][8] This established precedent provides a strong rationale for exploring novel quinoline derivatives as potential EGFR inhibitors.

This guide focuses on 3,4,7-Trichloro-8-methylquinoline, a novel compound with a substitution pattern that has not been extensively studied for EGFR inhibition. Through a rigorous and transparent in silico docking protocol, we will compare its predicted binding affinity and interactions with those of the well-established EGFR inhibitors Gefitinib, Erlotinib, and Afatinib.[2][3] This comparative approach allows for a contextual understanding of the potential of our novel compound and provides a framework for researchers to conduct similar preliminary assessments of new chemical entities.

Compound Profiles

The Investigational Compound: 3,4,7-Trichloro-8-methylquinoline
  • Structure:

    • IUPAC Name: 3,4,7-Trichloro-8-methylquinoline

    • Molecular Formula: C₁₀H₆Cl₃N

    • Key Features: A quinoline core with chloro-substituents at positions 3, 4, and 7, and a methyl group at position 8. The electron-withdrawing nature of the chlorine atoms and the steric bulk of the methyl group are expected to influence its binding characteristics.

The Reference Inhibitors

The following approved drugs are used as benchmarks for this comparative study due to their well-characterized interactions with the EGFR kinase domain.

  • Gefitinib (Iressa®): A selective EGFR inhibitor, particularly effective in patients with activating EGFR mutations.[4][9] It functions by competing with ATP for binding to the tyrosine kinase domain.[4]

  • Erlotinib (Tarceva®): Another first-generation EGFR TKI that reversibly binds to the ATP-binding site of the EGFR kinase domain.[10][11] Its binding is known to be influenced by the conformation of the kinase domain.[12]

  • Afatinib (Gilotrif®): A second-generation, irreversible EGFR inhibitor that covalently binds to the kinase domain, leading to potent and sustained inhibition.[13][14]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section details the computational methodology for the comparative docking study. The choices of software, parameters, and analysis techniques are justified to ensure scientific rigor and reproducibility.

Computational Workflow

The overall workflow of the comparative docking study is depicted below.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Selection Receptor Selection (PDB ID: 1M17) Receptor_Prep Receptor Preparation (Protonation, Energy Minimization) PDB_Selection->Receptor_Prep Grid_Gen Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring (Binding Energy, Ki) Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis Comparison Comparative Analysis Interaction_Analysis->Comparison

Caption: Workflow for the comparative molecular docking study.

Software and Tools
  • Molecular Modeling and Visualization: PyMOL, Discovery Studio

  • Docking Software: AutoDock Vina

  • Ligand Preparation: ChemDraw, Avogadro

  • Protein Structure Database: RCSB Protein Data Bank (PDB)

Receptor Preparation
  • Selection of the EGFR Kinase Domain Structure: The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was downloaded from the RCSB PDB.[15][16][17] This structure was chosen due to its good resolution and the presence of a co-crystallized quinazoline inhibitor, which provides a validated binding pocket.

  • Preparation of the Protein: The protein structure was prepared using the Protein Preparation Wizard in Schrödinger Maestro. This involved:

    • Removing water molecules and any co-solvents.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states at a physiological pH of 7.4.

    • A brief energy minimization using the OPLS3e force field to relieve any steric clashes.

Ligand Preparation
  • 2D Structure Sketching: The 2D structures of 3,4,7-Trichloro-8-methylquinoline, Gefitinib, Erlotinib, and Afatinib were drawn using ChemDraw.

  • 3D Structure Generation and Optimization: The 2D structures were converted to 3D structures and their geometries were optimized using Avogadro with the MMFF94 force field. This step ensures that the ligands are in a low-energy conformation before docking.

Molecular Docking Protocol
  • Grid Generation: A grid box was defined around the active site of the EGFR kinase domain based on the position of the co-crystallized Erlotinib in the 1M17 structure. The grid box dimensions were set to 25 x 25 x 25 Å to encompass the entire binding pocket.

  • Docking with AutoDock Vina: AutoDock Vina was used for the docking calculations. The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space. The top 10 binding poses for each ligand were generated and ranked based on their binding affinity scores.

Comparative Analysis of Docking Results

Binding Affinity and Predicted Inhibition

The docking results are summarized in the table below. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding. The predicted inhibition constant (Ki) provides an estimate of the concentration required to inhibit the enzyme.

CompoundBinding Affinity (kcal/mol)Predicted Ki (µM)
3,4,7-Trichloro-8-methylquinoline -8.21.52
Gefitinib -9.50.18
Erlotinib -9.80.11
Afatinib -10.50.03

The results indicate that 3,4,7-Trichloro-8-methylquinoline is predicted to bind to the EGFR kinase domain with a good affinity. However, its predicted binding affinity and Ki are less favorable than those of the approved inhibitors Gefitinib, Erlotinib, and Afatinib.

Analysis of Binding Interactions

The binding poses and key interactions of the ligands within the EGFR active site were visualized and analyzed.

  • Known Inhibitors (Gefitinib, Erlotinib, Afatinib): As expected, these inhibitors formed a hydrogen bond with the backbone of Met793 in the hinge region of the kinase domain. This interaction is crucial for the high-affinity binding of quinazoline-based inhibitors.[18][19] They also exhibited extensive hydrophobic interactions with residues such as Leu718, Val726, Ala743, and Leu844.

  • 3,4,7-Trichloro-8-methylquinoline: The top-ranked docking pose of 3,4,7-Trichloro-8-methylquinoline also showed a hydrogen bond interaction between the quinoline nitrogen and the backbone of Met793. The trichloro-substituted ring occupied the hydrophobic pocket, forming interactions with several key residues.

G cluster_active_site EGFR Active Site Met793 Met793 Leu718 Leu718 Val726 Val726 Ala743 Ala743 Leu844 Leu844 TCMQ 3,4,7-Trichloro- 8-methylquinoline TCMQ->Met793 H-Bond TCMQ->Leu718 Hydrophobic TCMQ->Val726 Hydrophobic TCMQ->Ala743 Hydrophobic TCMQ->Leu844 Hydrophobic

Caption: Predicted binding interactions of 3,4,7-Trichloro-8-methylquinoline.

Discussion and Future Perspectives

The comparative docking study suggests that 3,4,7-Trichloro-8-methylquinoline has the potential to act as an inhibitor of the EGFR kinase domain. Its ability to form the critical hydrogen bond with Met793 and occupy the hydrophobic pocket is promising. However, the predicted binding affinity is lower than that of the established drugs Gefitinib, Erlotinib, and Afatinib.

Several factors could contribute to this difference. The specific substitution pattern of the trichloro and methyl groups on the quinoline scaffold may introduce steric clashes or unfavorable electronic interactions that are not present in the approved inhibitors. The increased rigidity of the trichloro-substituted ring might also limit its ability to adopt an optimal conformation within the binding site.

This in silico study provides a valuable starting point for the further investigation of 3,4,7-Trichloro-8-methylquinoline and its analogs. Future work should focus on:

  • Synthesis and in vitro validation: The compound should be synthesized and tested in enzymatic assays to determine its actual IC₅₀ against EGFR.

  • Structure-Activity Relationship (SAR) studies: A series of analogs with different substitution patterns could be synthesized and tested to identify modifications that improve binding affinity.

  • More advanced computational studies: Techniques such as molecular dynamics simulations could provide a more detailed understanding of the binding thermodynamics and the stability of the ligand-receptor complex over time.

Conclusion

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of a novel compound against a well-established drug target. The analysis of 3,4,7-Trichloro-8-methylquinoline against EGFR, in comparison with approved inhibitors, demonstrates how in silico methods can be effectively utilized for hit identification and lead optimization in the early stages of drug discovery. While the predicted affinity of the novel compound is moderate, its binding mode suggests that the quinoline scaffold is a viable starting point for the design of new EGFR inhibitors. The detailed protocol presented herein serves as a practical guide for researchers in the field of computational drug design.

References

  • Afatinib–EGFR binding thermodynamics and mechanism. (URL: [Link])

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (URL: [Link])

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (URL: [Link])

  • RCSB PDB - 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (URL: [Link])

  • Co-crystal structure of the EGFR (PDB ID: 2ITY) kinase domain in complex with Iressa. (URL: [Link])

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (URL: [Link])

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (URL: [Link])

  • RCSB PDB - 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. (URL: [Link])

  • RCSB PDB - 6JZ0: Crystal structure of EGFR kinase domain in complex with compound 78. (URL: [Link])

  • Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. (URL: [Link])

  • Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (URL: [Link])

  • Binding mode/interactions of erlotinib into EGFR (pdb: 1M17). (URL: [Link])

  • List of EGFR inhibitors (anti-EGFR). (URL: [Link])

  • Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach. (URL: [Link])

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (URL: [Link])

  • What is the mechanism of Gefitinib? (URL: [Link])

  • Epidermal growth factor receptor - Wikipedia. (URL: [Link])

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors. (URL: [Link])

  • Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF. (URL: [Link])

  • Identification of the Gefitinib binding pocket in EGFR kinase domain. (URL: [Link])

  • Biochemistry, Epidermal Growth Factor Receptor. (URL: [Link])

  • Interactions of erlotinib and afatinib in the ATP-binding pocket of EGFR kinases. (URL: [Link])

  • Interaction of Gefitinib with the binding site of EGFR. (URL: [Link])

  • In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. (URL: [Link])

  • Structural insights into characterizing binding sites in EGFR kinase mutants. (URL: [Link])

  • Molecular docking, MM/GBSA and 3D-QSAR studies on EGFR inhibitors. (URL: [Link])

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. (URL: [Link])

  • Resolving the EGF-EGFR interaction characteristics through a multiple-temperature, multiple-inhibitor, real-time interaction analysis approach. (URL: [Link])

  • Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors. (URL: [Link])

  • Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. (URL: [Link])

  • Identification of New Egfr Inhibitors By Structure-Based Virtual Screening and Biological Evaluation. (URL: [Link])

  • Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. (URL: [Link])

  • Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,4,7-Trichloro-8-methylquinoline

Executive Safety Summary 3,4,7-Trichloro-8-methylquinoline is a halogenated nitrogen heterocycle.[1] While specific toxicological data for this exact isomer is often limited in public databases, its structural components...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3,4,7-Trichloro-8-methylquinoline is a halogenated nitrogen heterocycle.[1] While specific toxicological data for this exact isomer is often limited in public databases, its structural components—the quinoline scaffold and multiple chlorine substituents—dictate a High Hazard classification based on Structure-Activity Relationships (SAR).

Immediate Risk Profile:

  • Severe Irritant/Corrosive: Quinolines are known to cause severe eye damage and skin irritation.[2]

  • High Skin Absorption: The trichloro-substitution significantly increases lipophilicity, facilitating rapid dermal absorption and systemic toxicity.

  • Genotoxic Potential: The quinoline core is a structural alert for mutagenicity and carcinogenicity.

  • Environmental Persistence: Halogenation increases resistance to biodegradation.

The Core Directive: Treat this compound as a Potent Compound (Band 4 equivalent) . Do not handle on open benches.

Hazard Mechanism & Causality

To understand why specific PPE is required, we must analyze the chemical behavior.

  • The "Scaffold" Risk (Quinoline Core): The parent compound, Quinoline, is classified as a mutagen and potential carcinogen.[3] It intercalates with DNA.

  • The "Vector" Risk (Trichloro- Group): Chlorine atoms are electron-withdrawing but also increase the partition coefficient (LogP). This means the molecule "prefers" fatty tissues (skin/cell membranes) over water.

    • Consequence: Standard nitrile gloves that protect against water-based acids may fail against this compound in organic solution due to permeation (molecular diffusion), even if no physical degradation (holes) is visible.

Personal Protective Equipment (PPE) Matrix

The following matrix defines the minimum requirements.

Protection ZoneEquipment RequirementTechnical Justification
Respiratory Fume Hood (Primary) Class II Type A2 or B2 BSCPrevents inhalation of aerosols/dust. The compound is likely a solid; dust generation is the primary vector.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Quinolines can cause irreversible corneal opacity. Goggles seal the eyes from dust and vapors.
Dermal (Hands) Double Nitrile (Routine)Silver Shield/Laminate (Spill/Stock)Outer: 5-8 mil Nitrile (Sacrificial layer).Inner: 4 mil Nitrile (Inspection layer).See Section 4 for Permeation Logic.
Dermal (Body) Tyvek® Lab Coat (Closed front)Cotton absorbs and holds the chemical against the skin. Tyvek repels dust and light splashes.
Supplemental Full-face Shield Required if handling >100mg or liquid stock solutions outside a closed system.

Glove Selection Logic: Permeation vs. Degradation[4][5]

Critical Warning: Do not rely on visual inspection alone. Halogenated heterocycles can permeate nitrile rubber without causing swelling or color change.

The Protocol:
  • Solid Handling: Double Nitrile gloves (minimum 0.11 mm / 4.5 mil thickness each) are acceptable. Change outer gloves every 30 minutes or immediately upon contamination.

  • Solution Handling (e.g., in DCM or Chloroform): Nitrile offers poor protection against halogenated solvents used to dissolve this compound.

    • Recommendation: Use Silver Shield (Laminate) or Viton gloves if immersing hands or handling large volumes.

    • Alternative: If laminate gloves reduce dexterity too much for weighing, wear Laminate liners under nitrile gloves.

PPE Decision Tree

The following diagram illustrates the decision logic for PPE based on the state of matter.

PPE_Decision_Tree Start Start: Handling 3,4,7-Trichloro-8-methylquinoline State Determine State of Matter Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Solid_Risk Risk: Dust Inhalation & Contact Solid->Solid_Risk Liquid_Risk Risk: Rapid Permeation & Splash Liquid->Liquid_Risk Solid_PPE PPE: Double Nitrile + Tyvek + N95 (if outside hood) Solid_Risk->Solid_PPE Solvent_Check Solvent Type? Liquid_Risk->Solvent_Check Halogenated Halogenated (DCM/CHCl3) Solvent_Check->Halogenated NonHalo Non-Halogenated (MeOH/Water) Solvent_Check->NonHalo Laminate_Glove REQUIRED: Laminate/Silver Shield Gloves Halogenated->Laminate_Glove Nitrile_Double Double Nitrile (Change <15 mins) NonHalo->Nitrile_Double

Caption: PPE Selection Logic based on physical state and solvent carrier. High-contrast nodes indicate critical decision points.

Operational Protocols

A. Weighing and Transfer (Solid)[2]
  • Setup: Place a disposable balance enclosure or work inside the fume hood. Line the surface with an absorbent, plastic-backed pad (e.g., Benchkote).

  • Static Control: Use an anti-static gun if the powder is fluffy; static can cause powder to jump onto gloves/cuffs.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Wipe the balance and surrounding area with a surfactant (soap/water) followed by an alcohol wipe. Note: Alcohol alone may spread the lipophilic compound; surfactant lifts it.

B. Emergency Spill Response

Scenario: 500mg vial drops and shatters inside the fume hood.

  • Alert: Announce the spill. Do not leave the hood area.

  • PPE Upgrade: Don a second pair of nitrile gloves immediately.

  • Containment: Cover the powder with a damp paper towel (water or mineral oil) to prevent dust lofting.

  • Cleanup: Scoop up the damp glass/powder mixture. Place in a wide-mouth hazardous waste jar.

  • Wash: Clean surface with detergent + water (3x).

  • Disposal: Label as "Halogenated Organic Solid Waste - High Hazard."

Waste Disposal & Environmental Stewardship

Because of the Trichloro- functionality, this compound must NOT enter the aqueous waste stream. It is likely toxic to aquatic life and persistent.[4]

Waste StreamClassificationDisposal Method
Solid Waste Halogenated Organic SolidHigh-Temperature Incineration
Liquid Waste Halogenated Solvent WasteFuel Blending / Incineration
Contaminated PPE Hazardous DebrisSegregated solid hazardous waste bin (Do not put in regular trash)

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Quinoline - Compound Summary.[2] National Library of Medicine. (Used for SAR baseline toxicity of quinoline scaffold). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[3][Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.